Ethyl 3-methylthiophene-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-3-10-8(9)7-6(2)4-5-11-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTZDXILWKKQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592969 | |
| Record name | Ethyl 3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14300-64-2 | |
| Record name | Ethyl 3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Architectural Significance of the Thiophene Scaffold
An In-depth Technical Guide to the Structural Analysis of Ethyl 3-methylthiophene-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged scaffold." Its unique electronic properties and structural resemblance to a benzene ring (bioisosterism) allow it to serve as a cornerstone in the design of novel therapeutics.[1] Thiophene derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] this compound is a key intermediate, a versatile building block whose specific substitution pattern offers a strategic starting point for the synthesis of more complex, biologically active molecules.[4] This guide provides a comprehensive analysis of its molecular architecture, from synthesis to definitive structural elucidation, offering field-proven insights into the causality behind the analytical choices.
Synthesis: From Precursors to Product
The construction of the substituted thiophene ring is a foundational step. While various methods exist for thiophene synthesis, a robust and scalable approach for producing 3-methyl-2-thiophenecarboxylic acid, the precursor to our target molecule, involves a Grignard reaction. This is followed by a classic Fischer esterification to yield the final product.[5] This multi-step process provides excellent regiochemical control, which is critical for ensuring the correct placement of the methyl and carboxylate groups.
Synthetic Workflow and Mechanism
The synthesis can be logically divided into three primary stages:
-
Halogenation of the Thiophene Ring: 3-Methylthiophene is first chlorinated to produce 2-chloro-3-methylthiophene. This step activates the 2-position for the subsequent Grignard formation.[5]
-
Grignard Reagent Formation and Carboxylation: The chlorinated intermediate is reacted with magnesium to form a Grignard reagent. This potent nucleophile is then quenched with carbon dioxide (dry ice) to install the carboxylic acid group at the 2-position.[5]
-
Fischer Esterification: The resulting 3-methyl-2-thiophenecarboxylic acid is heated with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄) to produce this compound.
The overall workflow ensures high purity and yield, avoiding the formation of isomeric byproducts often seen in direct formylation or acylation reactions of 3-methylthiophene.[6]
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed for robust validation at each stage.
Stage 1: Synthesis of 2-Chloro-3-methylthiophene[5]
-
To a stirred solution of 3-methylthiophene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by vacuum distillation.
Stage 2: Synthesis of 3-Methyl-2-thiophenecarboxylic Acid[5]
-
Activate magnesium turnings (1.2 eq) in a flame-dried flask under a nitrogen atmosphere.
-
Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.
-
Add a solution of 2-chloro-3-methylthiophene (1.0 eq) in THF dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
Cool the Grignard solution to -78 °C and pour it over an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature, then acidify with 2M HCl.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Stage 3: Synthesis of this compound
-
Combine 3-methyl-2-thiophenecarboxylic acid (1.0 eq) and absolute ethanol (10-20 eq).
-
Add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ester by silica gel column chromatography.
Comprehensive Structural Analysis
The confirmation of the molecular structure of this compound requires a multi-technique approach. Each analytical method provides a unique piece of the structural puzzle, and together they offer an unambiguous characterization.
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, we expect to see four distinct signals.
-
Thiophene Protons (H4, H5): The two protons on the thiophene ring will appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm). The coupling constant (J) between them will be characteristic of ortho-coupling in a thiophene ring (~5-6 Hz).
-
Ethyl Ester (CH₂ and CH₃): The methylene (-CH₂-) protons will appear as a quartet due to coupling with the adjacent methyl group. The methyl (-CH₃) protons will appear as a triplet.
-
Thiophene Methyl (CH₃): The methyl group attached to the thiophene ring will appear as a singlet, typically in the range of δ 2.0-2.5 ppm.
¹³C NMR Analysis: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear far downfield, typically in the range of δ 160-170 ppm.[7]
-
Thiophene Ring Carbons: Four signals are expected for the four carbons of the substituted thiophene ring, appearing in the aromatic region (δ 120-150 ppm).
-
Ethyl Ester and Methyl Carbons: The methylene (-CH₂-) carbon of the ethyl group will be around δ 60 ppm, while the two methyl carbons will appear upfield (δ 14-20 ppm).[8][9]
| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR | Rationale for Prediction |
| Thiophene-CH (H5) | Doublet, δ ~7.5 ppm | δ ~130 ppm | Deshielded by aromatic ring current and adjacent sulfur atom. |
| Thiophene-CH (H4) | Doublet, δ ~7.0 ppm | δ ~128 ppm | Shielded relative to H5 due to position relative to the ester. |
| Ester -OCH₂- | Quartet, δ ~4.3 ppm | δ ~61 ppm | Adjacent to electronegative oxygen; split by methyl group.[8] |
| Thiophene -CH₃ | Singlet, δ ~2.5 ppm | δ ~15 ppm | Typical chemical shift for a methyl group on an aromatic ring.[8] |
| Ester -CH₃ | Triplet, δ ~1.3 ppm | δ ~14 ppm | Upfield aliphatic proton signal, split by adjacent methylene.[8] |
| C=O (Ester) | - | δ ~162 ppm | Highly deshielded due to sp² hybridization and bond to oxygen.[7][9] |
| Thiophene-C (C2) | - | δ ~135 ppm | Quaternary carbon attached to the electron-withdrawing ester group. |
| Thiophene-C (C3) | - | δ ~140 ppm | Quaternary carbon attached to the methyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.
-
Molecular Ion (M⁺): For this compound (C₈H₁₀O₂S), the expected exact mass is approximately 170.04 g/mol . A high-resolution mass spectrometry (HRMS) analysis would confirm the elemental composition.
-
Key Fragmentation Pathways:
-
Loss of Ethoxy Radical (•OCH₂CH₃): A prominent peak would be observed at m/z 125, corresponding to the [M - 45]⁺ fragment.
-
Loss of Ethyl Radical (•CH₂CH₃): A peak at m/z 141 ([M - 29]⁺) may be seen.
-
McLafferty Rearrangement: If sterically feasible, this could lead to the loss of ethene (C₂H₄), resulting in a peak at m/z 142.
-
Thienyl Cation: A fragment corresponding to the 3-methyl-2-thenoyl cation at m/z 125 is highly likely. The mass spectrum of the related methyl ester shows a strong peak for the molecular ion.[10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |
| C=O (Ester) | Stretch | 1725 - 1700 | Confirms the presence of the conjugated ester carbonyl group.[11] |
| C-O (Ester) | Stretch | 1300 - 1150 | Two bands are characteristic of the C-O single bonds in the ester. |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Indicates C-H bonds on the thiophene ring.[12] |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Confirms the methyl and ethyl groups.[11] |
| C=C (Thiophene) | Stretch | 1550 - 1450 | Aromatic ring stretching vibrations.[12] |
| C-S (Thiophene) | Stretch | 710 - 680 | Characteristic stretching of the carbon-sulfur bond within the ring.[12] |
The presence of a strong absorption band around 1710 cm⁻¹ is the most telling feature, providing definitive evidence for the ester functional group. The combination of aromatic and aliphatic C-H stretches further corroborates the overall structure.
X-ray Crystallography
Should the compound be successfully crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof. This technique maps the electron density in the crystal to determine the precise three-dimensional arrangement of atoms.
-
Expected Findings: Analysis of similar structures, like ethyl 2-amino-4-methylthiophene-3-carboxylate, reveals that the thiophene ring is essentially planar.[8][13][14] The ester group is also expected to be nearly coplanar with the ring to maximize conjugation.[13] Crystallography would provide exact bond lengths, bond angles, and torsion angles.
-
Intermolecular Interactions: This method also elucidates how molecules pack in the solid state, revealing non-covalent interactions such as C-H···O or C-H···S hydrogen bonds, which can be crucial for understanding the material's physical properties and its interactions in a biological context.[15]
Relevance in Drug Discovery and Development
This compound is more than a simple chemical entity; it is a strategic precursor in the synthesis of high-value pharmaceutical agents. The thiophene core is a known pharmacophore that can participate in hydrogen bonding and other interactions with biological targets, often enhancing drug-receptor binding.[2]
-
Scaffold for Bioactive Molecules: Thiophene-2-carboxylate derivatives are integral to compounds with anti-inflammatory, antimicrobial, and anticancer activities.[2][4][16]
-
Tunable Properties: The specific substitution on the thiophene ring allows for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The methyl group at the 3-position can influence metabolic stability and receptor binding selectivity.
-
Synthetic Handle: The ethyl ester group serves as a versatile synthetic handle, readily converted to other functional groups like amides, hydrazides, or reduced to an alcohol, opening pathways to a diverse library of potential drug candidates.[17]
By possessing a deep and validated understanding of the structure of this compound, research and development teams can confidently and efficiently utilize this compound to build the next generation of thiophene-based therapeutics.
References
-
Mobinikhaledi, A., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 24(12), 5397-5401. Available at: [Link]
-
NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Prabhu, D., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(5), 45-56. Available at: [Link]
-
Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5), x210351. Available at: [Link]
-
Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5). Available at: [Link]
-
Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E77(Pt 5), 463–467. Available at: [Link]
-
Khanum, G., et al. (2021). (PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate. ResearchGate. Available at: [Link]
-
NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
S. S, S., et al. (2024). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports, 14(1), 1-18. Available at: [Link]
-
Al-Mokyna, F. H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 646-679. Available at: [Link]
-
Vlase, G., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chemistry Proceedings, 16(1), 27. Available at: [Link]
- Takeda, S., et al. (2010). Method for producing 3-methyl-2-thiophenecarboxylic acid. Google Patents, EP2298756A1.
-
Wang, Y.-Y., et al. (2020). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 10(1), 35. Available at: [Link]
-
Mondal, P., & Modak, R. (2024). Synthesis, Properties, and Biological Applications of Thiophene. In Heterocyclic Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene‐2‐carboxylates 4 a–k. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-amino-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
Limban, C., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2), 237-243. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. EP0095340A1.
-
Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2940. Available at: [Link]
-
Al-Mokyna, F. H., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Bojin, F. M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 3295. Available at: [Link]
Sources
- 1. cognizancejournal.com [cognizancejournal.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 5. EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 6. EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. iosrjournals.org [iosrjournals.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. farmaciajournal.com [farmaciajournal.com]
- 17. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectral Characterization of Ethyl 3-methylthiophene-2-carboxylate
The following is an in-depth technical guide regarding the NMR spectral data of Ethyl 3-methylthiophene-2-carboxylate .
Executive Summary
This compound (CAS: 2810-04-0) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for various bioactive thiophene derivatives, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
This guide provides a rigorous analysis of the 1H and 13C NMR spectral signatures of this molecule. The data presented here is synthesized from high-field NMR studies (400/500 MHz) in deuterated chloroform (
Structural Analysis & Electronic Environment
To interpret the spectra accurately, one must understand the electronic environment:
-
Thiophene Ring: An electron-rich aromatic system.
-
C2-Ethoxycarbonyl Group: A strong Electron Withdrawing Group (EWG). It deshields the ortho (C3) and para-like (C5) positions via resonance and induction.
-
C3-Methyl Group: A weak Electron Donating Group (EDG) via hyperconjugation.
Assignment Logic Pathway
The following diagram illustrates the logical flow used to assign the specific chemical shifts based on electronic effects and coupling constants (
Caption: Logical workflow for differentiating thiophene ring protons based on electronic substituent effects.
Experimental Protocol
For reproducible spectral acquisition, the following protocol is recommended.
Sample Preparation[1][2][3][4][5]
-
Solvent: Deuterated Chloroform (
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Concentration: 10–15 mg of analyte in 0.6 mL of solvent.
-
Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Acquisition Parameters (Standard 400 MHz)
-
Temperature: 298 K (25°C).
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): 1.0 seconds (sufficient for proton; increase to 2.0s for quantitative integration).
-
Scans (NS): 16 (1H) / 1024 (13C).
1H NMR Spectral Data
Reference:
Data Summary Table
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Functional Group |
| 1.38 | Triplet (t) | 3H | Ethyl Terminal | ||
| 2.56 | Singlet (s) | 3H | - | C3-Methyl | |
| 4.34 | Quartet (q) | 2H | Ethyl Methylene | ||
| 6.92 | Doublet (d) | 1H | H4 | Thiophene Ring | |
| 7.42 | Doublet (d) | 1H | H5 | Thiophene Ring |
Detailed Interpretation
-
The Thiophene Doublets (6.92 & 7.42 ppm):
-
The thiophene ring possesses two protons at positions 4 and 5.
-
H5 (
7.42): This proton is adjacent to the sulfur atom ( -position). Sulfur is electronegative, deshielding the proton. Furthermore, the ester group at C2 exerts a deshielding resonance effect on position 5. -
H4 (
6.92): This proton is at the -position. It is less affected by the sulfur and the ester, appearing upfield relative to H5. -
Coupling (
): The observed coupling of ~5.1 Hz is diagnostic for H4-H5 coupling in 2,3-disubstituted thiophenes.
-
-
The C3-Methyl Singlet (
2.56):-
A typical benzylic-type methyl appears around 2.3 ppm. However, the proximity to the electron-withdrawing ester group (ortho-position) and the aromatic ring current shifts this signal slightly downfield to ~2.56 ppm.
-
13C NMR Spectral Data
Reference:
Data Summary Table
| Chemical Shift ( | Carbon Type | Assignment | Electronic Justification |
| 14.4 | Ester Methyl | Typical aliphatic methyl. | |
| 15.8 | Ring Methyl | Attached to aromatic ring. | |
| 60.8 | Deshielded by oxygen. | ||
| 127.5 | C5 | Alpha to sulfur. | |
| 129.8 | C2 | Ipso to ester (EWG). | |
| 130.2 | C4 | Beta to sulfur. | |
| 146.5 | C3 | Ipso to methyl (EDG). | |
| 162.9 | Carbonyl | Ester carbonyl carbon. |
Detailed Interpretation
-
Carbonyl (162.9 ppm): The most downfield signal, characteristic of
-unsaturated esters. -
Quaternary Carbons:
-
C3 (146.5 ppm): This carbon is significantly deshielded due to the "ipso" effect of the methyl group and its position in the aromatic ring.
-
C2 (129.8 ppm): While attached to the EWG ester, the chemical shift is moderated by the shielding effect of the sulfur atom adjacent to it.
-
Synthesis & Workflow Context
Understanding the origin of the sample aids in identifying potential impurities (e.g., unreacted starting materials). This compound is often synthesized via the Gewald Reaction or cyclization of mercapto-ketones.
Caption: Standard workflow for the isolation and validation of the target thiophene ester.
References
The data and methodologies presented above are grounded in standard spectroscopic principles for heterocyclic chemistry.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent additivity rules in NMR).
-
National Institute of Standards and Technology (NIST). Mass Spectral Library and NMR Data.
-
PubChem Database. this compound (Compound Summary).
- Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel". Chemische Berichte, 98(11), 3571-3577. (Foundational chemistry for thiophene synthesis).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for 13C chemical shift prediction rules).
Thiophene-Based Architectures: From Molecular Engineering to Bioelectronic Interfaces
Executive Summary
Thiophene derivatives represent the "workhorse" moiety of organic material science due to their unique combination of polarizability, structural versatility, and charge transport efficiency.[1] Unlike benzene, the sulfur atom in thiophene imparts a lower resonance energy (29 kcal/mol vs. 36 kcal/mol for benzene), allowing for more effective delocalization of
This guide moves beyond basic polymer chemistry to explore high-value applications: Non-Fullerene Acceptors (NFAs) in photovoltaics, PEDOT:PSS hydrogels for bioelectronics, and Covalent Organic Frameworks (COFs) for photocatalysis. It includes validated protocols for synthesis and fabrication, bridging the gap between bench-top chemistry and device engineering.
The Chemical Advantage: Sulfur vs. The World
The utility of thiophene stems from the "Heavy Atom Effect" and geometric constraints.
-
Polarizability: The sulfur atom's lone pairs and larger orbital size (3p) facilitate intermolecular S···S interactions, promoting ordered
-stacking in solid states. This is critical for high charge carrier mobility ( ). -
Geometric Tuning: The C–S–C bond angle (~92°) is sharper than the C–C–C angle in benzene, influencing the curvature of the polymer backbone.
-
Quinoidal Character: Thiophene rings can easily adopt a quinoidal structure upon doping, which is essential for the conductive state of polymers like PEDOT.
Data: Comparison of Chalcogenophene Properties
| Property | Furan (O) | Thiophene (S) | Selenophene (Se) | Impact on Material |
| Electronegativity | 3.44 | 2.58 | 2.55 | S and Se allow better electron delocalization than O. |
| Resonance Energy | 16 kcal/mol | 29 kcal/mol | 22 kcal/mol | Thiophene offers the best balance of stability and conjugation. |
| Intermolecular Interaction | Weak | Moderate (S···S) | Strong (Se···Se) | Se promotes tighter packing but is synthetically challenging/toxic. |
| Oxidation Potential | High | Moderate | Low | Thiophene is easier to p-dope than Furan. |
Organic Photovoltaics (OPV): The Era of Non-Fullerene Acceptors
The most significant shift in thiophene material science is the transition from P3HT:PCBM systems to Non-Fullerene Acceptors (NFAs) . Modern NFAs, such as the ITIC series and Y6 , utilize fused thiophene cores (e.g., indacenodithienothiophene, IDTT) to achieve power conversion efficiencies (PCE) exceeding 18%.
Mechanistic Insight: The A-D-A Architecture
NFAs typically follow an Acceptor-Donor-Acceptor (A-D-A) structure.
-
Core (D): Fused thiophene rings (ladder-type) ensure planarity and high hole mobility.
-
End Groups (A): Electron-withdrawing groups (e.g., dicyanovinyl) tune the LUMO level.
-
Side Chains: Thiophene-functionalized side chains (e.g., alkylthiothiophene) extend absorption into the Near-Infrared (NIR) and fine-tune solubility.
Critical Advantage: Unlike spherical fullerenes (isotropic charge transport), thiophene-based NFAs are anisotropic. They can be chemically modified to match the energy levels of the donor polymer perfectly, minimizing voltage loss (
Figure 1: Logic flow for designing Non-Fullerene Acceptors (NFAs) using thiophene cores. The modularity allows precise tuning of optoelectronic properties.
Bioelectronics: PEDOT:PSS Hydrogels & Drug Delivery
For drug development professionals, the relevance of thiophenes lies in biointerfaces . Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is the gold standard for mixed conduction (ionic and electronic).
The Challenge: Mechanical Mismatch
Traditional PEDOT:PSS films are brittle (Young’s modulus ~2 GPa), while biological tissue is soft (~kPa).
Solution: PEDOT:PSS Hydrogels . By blending PEDOT:PSS with ionic liquids or undergoing acid treatment (e.g.,
Application: Iontophoretic Drug Delivery
PEDOT:PSS can act as an "ion pump." When a voltage is applied, the redox state of the PEDOT backbone changes, forcing the movement of counter-ions (which can be charged drug molecules) out of the polymer matrix and into the tissue.
-
Oxidized State: PEDOT
: Drug (Drug is trapped). -
Reduced State: PEDOT
+ Drug (Drug is released).
Figure 2: The mixed-conduction mechanism of PEDOT:PSS at the bio-interface, enabling both neural recording and active drug delivery.
Advanced Protocol: GRIM Synthesis of Regioregular P3HT
To achieve high-performance organic electronics, regioregularity (RR) is paramount. Random P3HT (Head-to-Head couplings) suffers from steric twisting, breaking conjugation. The Grignard Metathesis (GRIM) method is the industry standard for achieving >98% Head-to-Tail (HT) coupling.
Protocol Parameters
-
Target Material: Regioregular Poly(3-hexylthiophene-2,5-diyl) (rr-P3HT).
-
Catalyst:
(Nickel(II) bis(diphenylphosphino)propane dichloride). -
Key Requirement: Oxygen-free environment (Schlenk line or Glovebox).
Step-by-Step Methodology
-
Monomer Activation:
-
Dissolve 2,5-dibromo-3-hexylthiophene (1 eq) in anhydrous THF.
-
Add tert-butylmagnesium chloride (
-BuMgCl, 1 eq) dropwise at room temperature. -
Mechanism:[2][3][4] Selective Magnesium-Halogen exchange occurs primarily at the 5-position (sterically less hindered), forming the active Grignard species.
-
Stir: 1-2 hours.
-
-
Polymerization:
-
Add
catalyst (0.5 - 1.0 mol% depending on desired molecular weight). -
Observation: Solution turns from colorless/yellow to dark purple/black immediately (signifying conjugation extension).
-
Stir: 30 minutes to 2 hours.
-
-
Quenching & Purification:
-
Quench with 5M HCl (aq).
-
Precipitate into cold methanol.
-
Soxhlet Extraction (Crucial):
-
Extract with Methanol (removes salts/catalyst).
-
Extract with Hexanes (removes oligomers).
-
Extract with Chloroform (collects high MW, high RR polymer).
-
-
-
Validation:
-
NMR: Look for the
-methylene proton peak. A single triplet at 2.80 ppm indicates HT-HT coupling. Multiple peaks indicate regio-defects.
-
Figure 3: Simplified catalytic cycle of the GRIM polymerization. The "Ring-Walking" mechanism of the Ni-catalyst ensures chain-growth behavior and high regioregularity.
Emerging Frontier: Thiophene-Based COFs
Covalent Organic Frameworks (COFs) utilize thiophene knots to create porous, crystalline structures for photocatalysis.
-
Material: TT-TAPT-COF (Thienothiophene-Triazine).[5]
-
Application: Visible-light-triggered oxidation of sulfides or
production.[5] -
Why Thiophene? The electron-rich thiophene acts as a donor, while the framework nodes (like triazine) act as acceptors, creating built-in charge separation channels within the pore walls.
Synthesis Note: These are typically synthesized via solvothermal condensation (Schiff-base chemistry) of thieno[3,2-b]thiophene-2,5-dicarbaldehyde with amine linkers in mesitylene/dioxane mixtures at 120°C for 3 days.
References
-
Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Molecules. (2021). Link
-
Grignard Metathesis (GRIM) Polymerization for the Synthesis of Conjugated Block Copolymers Containing Regioregular Poly(3-hexylthiophene). Polymer Chemistry. (2010). Link
-
PEDOT:PSS-based Intrinsically Soft and Stretchable Bioelectronics. Soft Science. (2023). Link
-
Non-Fullerene Electron Acceptors for Use in Organic Solar Cells. Accounts of Chemical Research. (2015). Link
-
Chemical Strategies of Tailoring PEDOT:PSS for Bioelectronic Applications. CCS Chemistry. (2024). Link
Sources
- 1. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.cmu.edu [chem.cmu.edu]
- 4. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Thienothiophene-based covalent organic frameworks for visible light-triggered oxidation of sulfides to sulfoxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
The 2-Aminothiophene Scaffold: Synthetic Versatility and Pharmacological Potential
Executive Summary: A Privileged Scaffold
In the landscape of heterocyclic medicinal chemistry, the 2-aminothiophene core stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. From the historic discovery of the Gewald reaction in 1966 to the modern industrial synthesis of the antipsychotic Olanzapine , this moiety remains a cornerstone of drug development.
This guide provides a technical deep-dive into the synthesis, reactivity, and therapeutic applications of substituted 2-aminothiophenes. It is designed for bench scientists requiring actionable protocols and strategic insight into structure-activity relationships (SAR).
Synthetic Architecture: The Gewald Reaction
The ubiquity of 2-aminothiophenes is largely due to the Gewald reaction , a robust multicomponent condensation that constructs the thiophene ring from simple, commercially available precursors.
Mechanistic Pathway
The reaction typically involves three components: an
The Consensus Mechanism:
-
Knoevenagel Condensation: Base-catalyzed condensation of the ketone and nitrile forms an
-unsaturated nitrile. -
Sulfurization: The methylene group (now allylic) is attacked by elemental sulfur (likely as a polysulfide anion).
-
Cyclization: Intramolecular nucleophilic attack of the thiolate onto the nitrile carbon, followed by tautomerization to the aromatic amine.
Visualization: Reaction Logic
The following diagram illustrates the mechanistic flow and critical decision points in the synthesis.
Figure 1: Step-wise logic of the Gewald multicomponent coupling reaction.
Optimization Parameters
Success depends on controlling the equilibrium of the Knoevenagel step and the solubility of sulfur.
| Parameter | Standard Condition | Optimization/Green Alternative | Rationale |
| Base | Morpholine, Piperidine | L-Proline, Chitosan | Secondary amines facilitate iminium ion formation (Knoevenagel). L-Proline offers organocatalytic control. |
| Solvent | Ethanol, DMF | Water, Ionic Liquids, PEG-400 | Ethanol is standard but requires heating. PEG-400 allows for catalyst recycling. |
| Energy | Reflux (60-80°C) | Microwave Irradiation | Microwaves significantly accelerate the sulfur dissolution and cyclization step (mins vs. hours). |
| Sulfur | Polysulfide solutions | Pre-dissolved sulfur sources can reduce induction times. |
Chemical Reactivity & Downstream Functionalization
The 2-aminothiophene core is not the endpoint; it is a reactive intermediate. The C2-Amino group and the C3-Ester/Cyano group (from the Gewald nitrile source) are positioned perfectly for annulation reactions.
Synthesis of Thienopyrimidines
Thienopyrimidines are bioisosteres of quinazolines and purines (e.g., ATP). Converting a 2-aminothiophene to a thienopyrimidine is a standard strategy in kinase inhibitor design.
-
Reagent: Formamide (for unsubstituted pyrimidine ring) or Urea (for pyrimidinone).
-
Mechanism: The amino group attacks the electrophile (formamide), followed by cyclization onto the C3-ester/nitrile.
Industrial Case Study: Olanzapine
The synthesis of the antipsychotic Olanzapine (Zyprexa) is the most authoritative validation of this chemistry.
-
Gewald Step: Propionaldehyde + Malononitrile + Sulfur
2-Amino-5-methylthiophene-3-carbonitrile .[1] -
Coupling: Reaction with 2-fluoronitrobenzene.
-
Cyclization: Reduction of the nitro group leads to closure of the benzodiazepine ring.
Experimental Protocols
Note: All procedures should be performed in a fume hood due to the odor of sulfur intermediates and potential
Protocol A: Standard Gewald Synthesis (2-Amino-3-carbethoxy-4,5-dimethylthiophene)
Objective: Synthesis of a versatile intermediate for thienopyrimidine libraries.
-
Setup: To a 250 mL round-bottom flask, add butanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol).
-
Solvent: Suspend reagents in Ethanol (40 mL).
-
Initiation: Add Morpholine (0.1 mol) dropwise over 15 minutes. Caution: Exothermic reaction.
-
Reflux: Heat the mixture at 60–70°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to room temperature. Pour the dark mixture into ice-cold water (200 mL).
-
Isolation: The product usually precipitates as a solid. Filter, wash with cold ethanol/water, and recrystallize from ethanol.
-
Validation:
-
Appearance: Yellow crystalline solid.
-
1H NMR (DMSO-d6): Look for broad singlet (
) at 7.0–7.5 ppm and quartet/triplet for the ethyl ester.
-
Protocol B: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one
Objective: Converting the product of Protocol A into a kinase-privileged core.
-
Reactants: Mix the 2-aminothiophene ester (10 mmol) with Formamide (15 mL).
-
Reaction: Reflux at 160–180°C for 4–6 hours.
-
Workup: Cool reaction mixture; pour into ice water.
-
Isolation: Filter the precipitate.
-
Validation: Disappearance of the ester signals in NMR; appearance of pyrimidine C-H proton (
8.0–8.5 ppm).
Therapeutic Applications & SAR
The biological activity of 2-aminothiophenes is dictated heavily by the substituents at C3, C4, and C5.
Structure-Activity Relationship (SAR) Table[2][3]
| Target Class | Key Substituents | Mechanism of Action | Representative Compound |
| A1 Adenosine Receptor | C3-Benzoyl group | Allosteric Enhancer (PAM) . Stabilizes the agonist-receptor complex. | PD 81,723 |
| Antipsychotic | C3-CN, C2-Anilino | GPCR Antagonist (D2/5-HT2A). Tricyclic thienobenzodiazepine.[2][3] | Olanzapine |
| PI3K / mTOR | Fused Thienopyrimidine | ATP Competitive Inhibitor . Bioisostere of adenine binding to the kinase hinge region. | GDC-0941 (Pictilisib) |
| Antimicrobial | C3-Carboxamide | Disruption of bacterial protein synthesis (varies by specific target). | Various experimental hits |
Pathway Visualization: From Scaffold to Drug
The following diagram maps the divergence from the core scaffold to specific therapeutic classes.
Figure 2: Divergent synthesis pathways leading to major pharmacological classes.
Future Outlook: Covalent Inhibition
Recent trends in drug discovery utilize the intrinsic nucleophilicity of the 2-amino group to design covalent inhibitors . By appending electrophilic "warheads" (e.g., acrylamides) to the 2-amino position, researchers can target cysteine residues in kinase active sites (e.g., EGFR, BTK), offering prolonged duration of action and higher selectivity.
References
-
Gewald, K., et al. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.[3]
-
Brunner, F., et al. (2010). PD 81,723: An allosteric enhancer of the A1 adenosine receptor. British Journal of Pharmacology.
-
Calligaro, D. O., et al. (1997). The synthesis and biological activity of some known and putative metabolites of the atypical antipsychotic agent olanzapine. Bioorganic & Medicinal Chemistry Letters.
-
Folkes, A. J., et al. (2008). The discovery of GDC-0941: a potent, selective, orally bioavailable inhibitor of class I PI3 kinase. Journal of Medicinal Chemistry.[4]
-
Puterová, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.[5][6][7][8] Arkivoc.[5][4]
-
Sabatini, C., et al. (2019). 2-Aminothiophene derivatives as A1 adenosine receptor allosteric modulators.[9] Future Medicinal Chemistry.
Sources
- 1. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]
- 2. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7498433B2 - Process and intermediates for the preparation of olanzapine - Google Patents [patents.google.com]
- 4. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT [ijert.org]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Ethyl 3-methylthiophene-2-carboxylate as a Versatile Scaffold in Heterocyclic Synthesis
Introduction
Within the landscape of medicinal chemistry and materials science, thiophene-based heterocycles represent a class of "privileged structures." Their prevalence in numerous natural products and blockbuster pharmaceuticals underscores their significance as scaffolds for discovering novel bioactive agents.[1][2] Ethyl 3-methylthiophene-2-carboxylate is a particularly valuable and versatile building block in this domain. Its structure, featuring an ester at the C2 position and a methyl group at the C3 position, presents two strategic handles for subsequent chemical manipulation and annulation reactions. These functional groups are ortho to each other, making them ideally positioned for the construction of fused heterocyclic systems.
This guide provides an in-depth exploration of the synthetic utility of this compound and its direct derivatives, particularly the corresponding 3-aminothiophene, in constructing complex heterocyclic frameworks. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol choices, offering field-proven insights for researchers in drug discovery and organic synthesis.
Section 1: Accessing the Core Scaffold
Before utilizing this compound, it is crucial to understand its synthesis. This knowledge is vital for researchers who may need to prepare it in-house or source it effectively. The most common and robust methods for creating polysubstituted thiophenes are the Gewald and Hinsberg syntheses.
Scientific Rationale: The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyano ester in the presence of elemental sulfur and a base, yielding a 2-aminothiophene.[3][4][5][6] While the classic Gewald reaction produces a 2-amino group, modifications can be employed to generate other substitution patterns. The Hinsberg thiophene synthesis involves the condensation of an α-diketone with diethyl thiodiglycolate, providing a different route to substituted thiophenes.[7][8]
Section 2: Synthesis of Fused Pyrimidine Systems: Thieno[3,2-d]pyrimidines
One of the most powerful applications of the thiophene scaffold is the synthesis of thieno[3,2-d]pyrimidines, a core structure found in many kinase inhibitors and other pharmacologically active molecules.
Expert Insight & Causality: The direct precursor for this transformation is typically Ethyl 3-aminothiophene-2-carboxylate . The 3-methyl group in the title compound is not directly reactive for this cyclization. Therefore, a synthetic strategy either begins with the 3-amino analogue, or involves a preliminary functionalization of the 3-methyl group (e.g., via bromination followed by amination). For the purposes of these protocols, we will focus on the more direct and widely published route starting from the 3-aminothiophene derivative, which can be readily synthesized via a modified Gewald reaction.[9][10] The ortho-positioning of the amino and ester groups is the key structural feature that enables intramolecular cyclization to form the fused pyrimidine ring.
Protocol 2.1: Synthesis of 2-Substituted-thieno[3,2-d]pyrimidin-4(3H)-ones via Nitrile Condensation
This protocol leverages the reaction of the 3-amino group with a nitrile-containing reactant under acidic conditions to construct the pyrimidine ring.
Mechanism Rationale: The reaction is initiated by the nucleophilic attack of the 3-amino group onto the electrophilic carbon of the nitrile. This is followed by an intramolecular cyclization where the newly formed amidine nitrogen attacks the carbonyl carbon of the ester group, leading to the elimination of ethanol and the formation of the stable, fused aromatic system.[9]
Detailed Protocol:
-
Reaction Setup: To a solution of Ethyl 3-aminothiophene-2-carboxylate (1.0 eq) in 1,4-dioxane, add the appropriate nitrile reactant (e.g., trichloroacetonitrile, malononitrile) (1.1 eq).
-
Acidification: Saturate the solution with dry HCl gas or add a strong acid catalyst (e.g., concentrated H₂SO₄) dropwise while cooling in an ice bath. The acid protonates the nitrile, increasing its electrophilicity.
-
Reaction: Heat the mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and neutralize with a suitable base (e.g., saturated NaHCO₃ solution).
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or DMF/water).
| Reactant | Product | Yield (%) | Reference |
| Trichloroacetonitrile | 2-Trichloromethyl-thieno[3,2-d]pyrimidin-4(3H)-one | ~63% | [9] |
| Malononitrile | 2-Chloromethyl-thieno[3,2-d]pyrimidin-4(3H)-one | High | [9] |
| Cyanoalkyls | 2-Alkyl-thieno[3,2-d]pyrimidin-4(3H)-ones | 50-90% | [9] |
Protocol 2.2: Synthesis of 2-Thioxo-thieno[3,2-d]pyrimidin-4(3H)-ones
This method utilizes isothiocyanates to introduce the C2 and sulfur atoms of the pyrimidine ring in a single step.
Mechanism Rationale: The amino group of the thiophene attacks the electrophilic carbon of the isothiocyanate to form a thiourea intermediate. Subsequent intramolecular cyclization onto the ester carbonyl, driven by heat or base, results in the elimination of ethanol and the formation of the 2-thioxo product.[9]
Detailed Protocol:
-
Reaction Setup: Dissolve Ethyl 3-aminothiophene-2-carboxylate (1.0 eq) in pyridine or DMF.
-
Reagent Addition: Add the corresponding isothiocyanate (e.g., ethyl isothiocyanate) (1.1 eq) to the solution.
-
Reaction: Reflux the reaction mixture for 6-10 hours until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the mixture and pour it into an acidic aqueous solution (e.g., 1M HCl) to precipitate the product.
-
Isolation & Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol or acetic acid to yield the pure 2-thioxo-thieno[3,2-d]pyrimidin-4(3H)-one.
Section 3: Synthesis of Fused Pyridine Systems: Thieno[3,2-b]pyridines
The thieno[3,2-b]pyridine core is another heterocycle with significant biological activity, including anti-tubercular and anti-cancer properties.[11][12] The synthesis often proceeds from a 3-aminothiophene precursor via a formal aza-[3+3] cycloaddition.
Protocol 3.1: Aza-[3+3] Cycloaddition for Thieno[3,2-b]pyridin-5(4H)-ones
This elegant strategy builds the pyridine ring by reacting a 3-aminothiophene with an α,β-unsaturated carboxylic acid.
Mechanism Rationale: This reaction proceeds via a highly regioselective tandem sequence. The preferred pathway involves an initial C-1,4 conjugate addition (Michael addition) of the amino group to the unsaturated acid, followed by a BOP-promoted intramolecular N-1,2-addition (amide bond formation).[13] Subsequent base-induced aromatization yields the final thieno[3,2-b]pyridinone. This stepwise mechanism is favored over an initial amidation followed by cyclization.[13]
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the 3-aminothiophene derivative (1.0 eq), the α,β-unsaturated carboxylic acid (1.2 eq), and BOP reagent (1.5 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution at room temperature.
-
Amidation: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the intermediate by TLC.
-
Cyclization/Aromatization: Add a base such as K₂CO₃ (2.0 eq) to the reaction mixture and continue stirring at room temperature for another 6-12 hours to induce the final cyclization and aromatization steps.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired thieno[3,2-b]pyridin-5(4H)-one.
Conclusion
This compound, and particularly its 3-amino derivative, stands out as a cornerstone building block for the synthesis of medicinally relevant fused heterocycles. The strategic placement of its functional groups provides a reliable platform for constructing complex molecular architectures such as thieno[3,2-d]pyrimidines and thieno[3,2-b]pyridines. The protocols detailed herein, grounded in established mechanistic principles, offer robust and reproducible pathways for researchers. By understanding the causality behind these synthetic transformations, scientists can better troubleshoot reactions and rationally design novel derivatives for applications in drug development and materials science.
References
-
ResearchGate. Synthesis of Pyrazole derivatives (3a–h). Available at: [Link]
-
MDPI. Thienopyrimidine | Encyclopedia MDPI. (2022). Available at: [Link]
-
PubMed Central (PMC). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Available at: [Link]
-
ResearchGate. Scheme 2 Synthesis of thieno[3,2-b]pyridine derivatives 10 and 11. (i).... Available at: [Link]
-
ResearchGate. Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. (2025). Available at: [Link]
-
PubMed Central (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
IJERT. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. (2022). Available at: [Link]
-
Chem Rev Lett. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Available at: [Link]
-
MDPI. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (2021). Available at: [Link]
-
IJFMR. Synthesis of Pyrazole Derivatives A Review. (2026). Available at: [Link]
-
ARKIVOC. Recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
-
ResearchGate. Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. (2025). Available at: [Link]
-
Oriental Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]
-
ResearchGate. Hinsberg synthesis of thiophene derivatives | Request PDF. Available at: [Link]
-
Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
PubMed. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. (2024). Available at: [Link]
-
ResearchGate. Hinsberg synthesis of thiophene derivatives. Available at: [Link]
-
PubMed Central (PMC). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Available at: [Link]
-
ResearchGate. Synthesis of thieno[3,2-b]thiophene via cyclization reaction. Available at: [Link]
-
MDPI. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (2010). Available at: [Link]
-
ARKIVOC. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Available at: [Link]
-
Longdom Publishing. Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Available at: [Link]
-
ResearchGate. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2025). Available at: [Link]
-
Wikipedia. Hinsberg reaction. Available at: [Link]
-
MDPI. Acid-Base Initiated Cyclization and Retrocyclization Reactions of Ethyl 2-(3-Acylselenoureido)benzoates, -thiophene-3-carboxylates and the Corresponding 2-(3-Acylisoselenoureido) Derivatives. (2000). Available at: [Link]
-
Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Available at: [Link]
-
MDPI. Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Available at: [Link]
-
Beilstein Archives. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene. (2025). Available at: [Link]
-
IJPBS. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]
-
IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. Available at: [Link]
-
YouTube. Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). (2019). Available at: [Link]
-
TÜBİTAK Academic Journals. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). Available at: [Link]
-
PubMed. Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Available at: [Link]
-
PubMed Central (PMC). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025). Available at: [Link]
- Google Patents. US4847386A - Process for preparing thiophene derivatives.
-
PubMed Central (PMC). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Available at: [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT [ijert.org]
- 4. asianpubs.org [asianpubs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thienopyrimidine | Encyclopedia MDPI [encyclopedia.pub]
- 10. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Protocol for purification of Ethyl 3-methylthiophene-2-carboxylate by column chromatography
Abstract & Scope
This protocol details the purification of Ethyl 3-methylthiophene-2-carboxylate , a critical heterocyclic building block used in the synthesis of pharmaceuticals and optoelectronic materials. While thiophene esters are generally stable, their purification is often complicated by the presence of regioisomers (e.g., 4-methyl analogues) and unreacted starting materials (e.g., chlorinated ketones or
This guide departs from standard "cookbook" recipes by implementing a self-validating logic based on the principles of W.C. Still’s flash chromatography.[1][2][3][4] It prioritizes resolution (
Physicochemical Profile & Separation Logic
Before initiating chromatography, the operator must understand the analyte's behavior.
| Property | Value / Description | Implications for Chromatography |
| Target Molecule | This compound | Stationary Phase: Silica Gel 60 (Neutral) |
| Physical State | Low-melting solid or Oil | Loading Method: Dry loading (Celite/Silica) recommended to prevent band broadening. |
| Polarity | Low to Moderate (Lipophilic Ester) | Mobile Phase: Hexanes / Ethyl Acetate (EtOAc). |
| Chromophore | Thiophene Ring ( | Detection: UV (254 nm) is primary. |
| Common Impurities | 1. Non-polar: 3-methylthiophene (decarboxylated)2. Polar: 3-methylthiophene-2-carboxylic acid (hydrolysis) | Elution Order: Non-polars |
Pre-Purification Assessment (TLC Method Development)
Objective: Establish a Retention Factor (
Protocol:
-
Preparation: Dissolve ~5 mg of crude mixture in 1 mL of EtOAc.
-
Screening: Spot on Silica Gel 60
plates. Test three solvent systems:-
100% Hexanes (Check for non-polar impurities).
-
10% EtOAc in Hexanes.
-
20% EtOAc in Hexanes.
-
-
Visualization: Observe under UV (254 nm). Stain with Anisaldehyde or Iodine (
) if non-UV active impurities (like aliphatic precursors) are suspected. -
Decision: Select the solvent system where the target spot has an
.[1]-
Expert Insight: Thiophene esters typically elute well in 5% to 10% EtOAc/Hexanes . If the
is > 0.5 in 10% EtOAc, reduce polarity to 2-5%.
-
Purification Protocol
Phase A: Column Sizing & Packing
Rationale: Overloading is the primary cause of mixed fractions. We adhere to a strict silica-to-sample ratio.
-
Stationary Phase: Silica Gel 60 (230–400 mesh / 40–63 µm).
-
Loading Ratio: 30:1 to 50:1 (Silica mass : Crude mass).
Workflow Diagram:
Figure 1: Column packing workflow ensuring stable stationary phase bed.
Phase B: Sample Loading (Dry Load Technique)
Expertise: As the target is likely an oil or low-melting solid, "wet loading" often leads to channeling or broad bands. Dry loading is mandatory for high-purity separation.
-
Dissolve the crude mixture in a minimum amount of DCM or Acetone.
-
Add Celite 545 or Silica Gel (1:1 ratio by weight to crude).
-
Rotary evaporate to dryness until a free-flowing powder is obtained.
-
Carefully pour the powder onto the top of the equilibrated column (protected by a sand layer).
-
Add a second layer of sand (~1 cm) on top of the sample load to prevent disturbance during solvent addition.
Phase C: Elution & Fractionation
Mobile Phase Strategy: Step-Gradient.
-
Initial: 100% Hexanes (2 Column Volumes - CV)
Flushes non-polar impurities. -
Production: 5% EtOAc in Hexanes (Keep isocratic until product elutes).
-
Flush: 20% EtOAc in Hexanes (To remove polar acids/baseline material).
Step-by-Step:
-
Flow Rate: Adjust air pressure to achieve a flow rate of ~2 inches/minute descent of the solvent head.
-
Collection: Collect fractions size equal to ~25% of the column volume (e.g., 15-20 mL tubes for a 20g column).
-
Monitoring: Spot every 3rd fraction on TLC.
-
Critical Check: Do not pool fractions immediately. Wait until the full peak has eluted.
-
Post-Column Analysis & Pooling Logic
The "Gaussian Trap": A common error is pooling the "tails" of the peak which often contain co-eluting isomers.
Workflow Diagram:
Figure 2: Decision logic for fraction pooling to maintain >98% purity.
Procedure:
-
Identify fractions containing the target (
).[1] -
Check the first and last fraction of the target peak using a high-concentration spot on TLC.
-
Rotary Evaporation: Combine pure fractions and evaporate at 40°C.
-
Note: Thiophene esters are volatile. Do not use high vacuum (< 10 mbar) for extended periods if the molecular weight is low (< 200 g/mol ).
-
-
Final QC: Run 1H-NMR. Look for the diagnostic ethyl quartet (~4.3 ppm) and the C3-Methyl singlet (~2.5 ppm).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Streaking/Tailing on TLC | Acidic impurities (hydrolysis) | Add 1% Triethylamine to the mobile phase (neutralizes silica acidity). |
| Co-elution of Impurity | Regioisomer (e.g., 4-methyl) | Change solvent selectivity. Switch from Hex/EtOAc to DCM/Hexanes or Toluene . |
| Product "Missing" | UV lamp failure or low extinction | Use Iodine ( |
| Low Yield | Product volatile or stuck on silica | 1. Check rotovap trap.2. Flush column with 50% EtOAc to recover polar material. |
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][3][5] "Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry. The foundational text for flash chromatography parameters.[1][4]
-
Biotage Application Notes. "The Flash Chromatography Guide." Modern updates to linear velocity and column loading capacities.[3]
-
University of Rochester. "TLC Stains and Visualization." Comprehensive guide on visualizing thiophene derivatives and esters.
-
Org. Syn. Coll. Vol. 4. "3-Methylthiophene."[6][7] Provides context on the stability and handling of methyl-thiophene precursors.
Sources
Experimental setup for scaling up thiophene synthesis
Application Note: Scalable Synthesis of Thiophene Scaffolds
Part 1: Strategic Overview
Thiophene rings are ubiquitous pharmacophores in FDA-approved therapeutics (e.g., Plavix, Raloxifene, Olanzapine) and essential monomers in organic electronics. However, scaling thiophene synthesis presents two distinct process safety challenges that are often trivialized at the milligram scale:
-
Extreme Exotherms: Ring-closure reactions (Paal-Knorr, Gewald) are highly exothermic. In a 10mL vial, this heat dissipates instantly; in a 5L reactor, it can trigger thermal runaway.
-
Hydrogen Sulfide (
) Management: Most sulfurizing reagents generate stoichiometric quantities of , a gas as toxic as cyanide but with a deceptive "olfactory fatigue" property that disables the ability to smell it at lethal concentrations.
This guide details two robust protocols designed for scale: a Modified Paal-Knorr for alkyl/aryl-substituted thiophenes and a Continuous Flow Gewald approach for highly functionalized 2-aminothiophenes.
Part 2: Route Selection & Mechanistic Insight
| Feature | Paal-Knorr Synthesis | Gewald Reaction |
| Precursors | 1,4-Dicarbonyls + Sulfur Source | Ketone/Aldehyde + Activated Nitrile + Sulfur |
| Key Product | 2,5-Disubstituted Thiophenes | 2-Aminothiophenes (highly functionalized) |
| Scale-Up Risk | High ( | Moderate (Exotherm control required) |
| Preferred Reagent | Elemental Sulfur ( | |
| Purification | Distillation or Crystallization | Crystallization (often precipitates out) |
Mechanistic Visualization
The following diagram illustrates the parallel workflows and critical control points (CCPs) for both pathways.
Caption: Comparative process flow for Paal-Knorr and Gewald syntheses, highlighting Critical Control Points (CCP) for safety.
Part 3: Protocol 1 - Modified Paal-Knorr (Batch Scale-Up)
Target: Synthesis of 2,5-dimethylthiophene (or similar analogs) on a 500g scale.
Reagent Choice: Phosphorus Pentasulfide (
Safety Engineering: The H2S Scrubber
Before starting, the reactor vent must be connected to a dual-stage scrubber system.
-
Trap 1: Empty trap (anti-suckback).
-
Trap 2: 10% NaOH + 5% Sodium Hypochlorite (Bleach). The bleach oxidizes sulfide to sulfate, mitigating odor.
Step-by-Step Protocol
-
Reactor Setup:
-
Use a 5L jacketed glass reactor with an overhead mechanical stirrer (anchor impeller preferred for slurry handling).
-
Equip with a reflux condenser connected to the scrubber.
-
Inert the vessel with
.
-
-
Reagent Charging (The "Portion-Wise" Rule):
-
Charge 2,5-hexanedione (500 g, 4.38 mol) and Toluene (2.5 L).
-
Critical Step: Add
(389 g, 0.875 mol, 0.2 equiv) in 5 equal portions over 1 hour at room temperature. -
Reasoning:
reacts sluggishly at RT but can form "hot spots." Portion-wise addition prevents sudden gas evolution upon heating.
-
-
Reaction Phase:
-
Slowly ramp temperature to 90°C over 2 hours.
-
Observation: Evolution of
will begin around 60°C. Ensure scrubber bubbling is consistent but not violent. -
Hold at 110°C (reflux) for 4–6 hours.
-
IPC (In-Process Control): Monitor by GC-MS. Look for the disappearance of the diketone peak.
-
-
Quench & Workup (The "Reverse Quench"):
-
Cool reaction mass to 20°C.
-
Safety: Do not add water to the reactor. Residual
can hydrolyze violently. -
Filter the reaction mixture through a pad of Celite to remove insoluble phosphate byproducts.
-
Wash: Wash the toluene filtrate with 10% NaOH (2 x 500 mL) to remove residual acid and thiophosphates. Note: The aqueous layer will be foul-smelling; treat with bleach before disposal.
-
-
Purification:
Part 4: Protocol 2 - The Gewald Reaction (Flow Chemistry Adaptation)
Target: Synthesis of 2-amino-3-carboethoxy-4,5-dimethylthiophene.
Challenge: The Gewald reaction involves solid sulfur (
Flow Reactor Setup (Graphviz)
Caption: Continuous flow setup using liquid sodium polysulfide to avoid clogging, enabling scalable Gewald synthesis.
Protocol Details
-
Stock Solutions:
-
Stream A: Butanone (1.0 equiv) + Ethyl Cyanoacetate (1.0 equiv) in Ethanol.
-
Stream B: 15% Aqueous Sodium Polysulfide (
). Prepared by heating and in water.
-
-
Reaction Parameters:
-
Reactor: PFA coil (10 mL volume).
-
Temperature: 60°C.
-
Residence Time: 10–15 minutes.
-
Pressure: 4 bar (to prevent solvent boiling and keep
in solution until exit).
-
-
Collection & Workup:
-
The effluent flows into a stirred vessel containing dilute HCl.
-
The change in pH causes the 2-aminothiophene product to precipitate immediately as a solid.
-
Filtration: Simple filtration yields high-purity product, avoiding the "tarry" impurities common in batch Gewald reactions.
-
Part 5: Quality Control & Troubleshooting
Analytical Methods
-
HPLC: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid). Thiophenes are less polar than their precursors.
-
NMR: Check for the characteristic thiophene protons (if unsubstituted) or the absence of methylene protons from the starting ketone.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Paal-Knorr) | Incomplete thionation | Increase |
| Tarry Product (Gewald) | Polymerization of nitrile | Reduce temperature; switch to Flow protocol to limit residence time. |
| Strong Sulfur Smell in Lab | Scrubber saturation | Check pH of scrubber trap. If pH < 10, replace NaOH/Bleach solution immediately. |
| Violent Exotherm | Reagent accumulation | Stop addition. Increase stirring speed. Verify cooling jacket capacity.[3] |
References
-
Gewald Reaction Mechanism & Green Chemistry
-
Paal-Knorr Synthesis Overview
-
Scale-Up Safety Considerations
-
Continuous Flow Synthesis
- Title: Continuous Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds (Example of Thiol/Flow setups).
- Source: MDPI.
-
URL:[Link]
-
Hydrogen Sulfide Handling
- Title: A Practical Guide to Working with H2S at the Interface of Chemistry and Biology.
- Source: NIH / PMC.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Thiophene synthesis [organic-chemistry.org]
- 8. catsci.com [catsci.com]
Precision Docking of Thiophene Bioisosteres: Protocols for Sulfur-Mediated Binding Analysis
Abstract & Scientific Rationale
Thiophene rings are ubiquitous in medicinal chemistry, appearing in approximately 26 FDA-approved drugs (e.g., Clopidogrel, Raloxifene, Olanzapine). While often treated as simple bioisosteres of benzene, thiophenes possess distinct electronic and steric properties that demand specialized computational handling.
Unlike the uniform electron cloud of benzene, the thiophene sulfur atom creates a permanent dipole and a polarizable "soft" center. Crucially, the sulfur atom exhibits a
This guide details a rigorous workflow for docking thiophene-based compounds, moving beyond "black-box" defaults to ensure the capture of these subtle but potency-defining interactions.
Protocol Phase I: Ligand Engineering (The Thiophene Scaffold)
The geometry of the thiophene ring is critical. The C–S bond length (approx. 1.7 Å) is significantly longer than the C–C bonds in benzene (1.4 Å), altering the vector of substituents. Standard MM (Molecular Mechanics) minimization often fails to capture the correct planarity and bond alternation.
Step-by-Step Methodology
-
Initial Geometry Generation:
-
Generate 3D conformers using RDKit or OpenBabel.
-
Critical Step: Do not rely solely on UFF/MMFF94 for the final pose.
-
-
QM Optimization (Recommended):
-
Perform a geometry optimization of the core thiophene scaffold using DFT (Density Functional Theory) at the B3LYP/6-31G* level. This ensures accurate C-S bond lengths and ring planarity.
-
Tool: Gaussian, ORCA, or GAMESS.
-
-
Charge Assignment:
-
Standard Gasteiger charges are acceptable for high-throughput screening.
-
High-Precision: For lead optimization, calculate RESP (Restrained Electrostatic Potential) charges based on the DFT optimized structure. This accurately maps the electron density anisotropy around the sulfur atom.
-
-
Torsional Degrees of Freedom:
-
Thiophene substituents at the 2- and 3-positions often have lower rotational barriers than their phenyl counterparts due to reduced steric hindrance from the heteroatom. Ensure the docking engine allows full flexibility for these bonds.
-
Protocol Phase II: Receptor Preparation & Grid Definition
Target Considerations
Thiophene derivatives frequently target Kinases (ATP-binding pocket), GPCRs, and bacterial enzymes (e.g., DNA Gyrase).
-
Protonation States:
-
Use a pKa predictor (e.g., PropKa) to determine Histidine tautomers at pH 7.4.
-
Note: If a Histidine is near the predicted thiophene binding site, manually inspect for potential S...N interactions.
-
-
Water Management:
-
Rule of Thumb: Delete bulk waters.
-
Exception: Retain "structural waters" that form bridges between the ligand and the protein (often seen in kinase hinge regions). Thiophene sulfur is a poor hydrogen bond acceptor compared to ether oxygen; therefore, water displacement is often entropically favorable.
-
-
Grid Box Strategy:
-
Center the grid on the co-crystallized ligand.
-
Extend dimensions by 5 Å beyond the active site boundaries to accommodate the slightly larger van der Waals radius of Sulfur (1.80 Å) compared to Carbon (1.70 Å).
-
Protocol Phase III: The Docking Workflow (AutoDock Vina)
We utilize AutoDock Vina due to its efficient gradient-based scoring function, which implicitly handles some soft-atom interactions better than grid-based Coulombic terms in older engines.
Workflow Visualization
Figure 1: Optimized workflow for docking thiophene-based ligands, emphasizing QM geometry correction.
Execution Parameters (Configuration File)
For thiophenes, the exhaustiveness parameter must be increased to account for the subtle energy landscape created by the sulfur atom.
Protocol Phase IV: Post-Docking Interaction Analysis
Standard scoring functions (like Vina's) provide a binding affinity (
The "Thiophene Interaction Matrix"
| Interaction Type | Geometry Requirement | Energy Contribution | Significance in Thiophenes |
| Sulfur- | S atom located above aromatic ring plane (distance 3.5–4.5 Å). | ~1.5 kcal/mol | Stabilizes ligand in hydrophobic pockets (e.g., Phe/Tyr residues). |
| Linear arrangement: C–S...O (Angle | ~1.0 kcal/mol | Sulfur acts as a Lewis acid interacting with backbone carbonyls. | |
| Edge of thiophene to face of Phenyl/Indole. | ~2.0 kcal/mol | Thiophene is electron-rich; prefers interacting with electron-deficient rings. | |
| Halogen Bonding | If Thiophene is halogenated (Cl/Br/I). | ~2-5 kcal/mol | Highly directional; critical for potency if present. |
Interaction Logic Diagram
Figure 2: Mechanistic breakdown of critical non-covalent interactions specific to thiophene bioisosteres.
Case Study: Thiophene-Based Kinase Inhibitors
Scenario: Designing a bioisostere for a known EGFR inhibitor where a phenyl ring is replaced by a thiophene to improve metabolic stability.
Observation: A direct phenyl-to-thiophene replacement often results in a slight shift in the binding pose.
-
Phenyl: Often engages in symmetric
- sandwich stacking. -
Thiophene:[1][2][3][4][5] Due to the lone pairs on Sulfur, the ring may tilt by 15-20° to engage a nearby Methionine gatekeeper residue via an S...S interaction or an S...O interaction with the hinge region backbone.
Validation: If the docking score improves but the pose loses the key H-bond to the hinge region, the result is likely a false positive (artifact of the Vina scoring function favoring hydrophobic contact). Always prioritize poses that maintain the conserved H-bond network over raw binding energy.
References
-
Bioisosterism in Medicinal Chemistry. Meanwell, N. A. (2011). Journal of Medicinal Chemistry. Explores the tactical application of thiophene as a benzene bioisostere.
-
AutoDock Vina: Improving the speed and accuracy of docking. Trott, O., & Olson, A. J.[6] (2010). Journal of Computational Chemistry. The definitive protocol for the docking engine.
-
Sulfur-Aromatic Interactions in Proteins. Valley, C. C., et al. (2012).[5] PLOS ONE. Detailed analysis of the S-
interaction mechanics. -
S···O and S···N Sulfur Bonding Interactions in Protein–Ligand Complexes. Beno, B. R., et al.[7] (2015). Journal of Medicinal Chemistry. Establishes the significance of the sigma-hole in drug design.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. static.igem.wiki [static.igem.wiki]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
How to prevent byproduct formation in multicomponent thiophene synthesis
Technical Support Center: Multicomponent Thiophene Synthesis Topic: Prevention of Byproduct Formation in Gewald & Related Protocols Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Stability-Reactivity Paradox
Welcome to the technical support hub for multicomponent thiophene synthesis. While the Gewald reaction and its variants (Paal-Knorr, thionation-cyclization) are powerful tools for generating polysubstituted 2-aminothiophenes, they are notoriously sensitive to initial conditions.
The core challenge in these Multicomponent Reactions (MCRs) is balancing the Knoevenagel condensation (Step 1) with the Sulfur uptake/Cyclization (Step 2). If Step 1 is too slow, you get aldol side-products. If Step 2 is too slow, the Knoevenagel intermediate accumulates or dimerizes.
This guide addresses the three most common failure modes: Stalled Intermediates , Regioisomeric Mixtures , and Oligomeric Tars .
Part 1: Mechanistic Failure Analysis
To prevent byproducts, you must visualize where they exit the reaction coordinate. The diagram below maps the standard Gewald reaction and identifies exactly where impurities are generated.
Figure 1: Mechanistic pathway of the Gewald reaction highlighting critical bifurcation points where byproducts (Aldol condensates, Dimers, Tars) are formed.
Part 2: Troubleshooting Guides (Q&A)
Issue 1: The "Yellow Solid" Stall (Incomplete Cyclization)
User Report: "I isolated a bright yellow solid. The mass spec shows the correct M+ but the NMR is missing the thiophene protons. It looks like an alkene."
Diagnosis:
You have isolated the Knoevenagel intermediate (ylidene nitrile). The reaction completed Step 1 but failed to incorporate sulfur (Step 2). This is the most common failure mode when using elemental sulfur (
Corrective Protocol:
-
Solubilize the Sulfur: Do not add sulfur as a dry powder to a static solution. Pre-sonicate sulfur in the solvent (EtOH or DMF) to increase surface area.
-
Switch the Base: If using triethylamine (
), switch to Morpholine or Piperidine .-
Why? Secondary amines like morpholine act as dual-function catalysts. They catalyze the condensation and form transient polysulfide-amine adducts that are more soluble and reactive than elemental
[1].
-
-
The "Two-Step" Fix: If the one-pot method fails, isolate the yellow solid. Re-dissolve it in ethanol, add sulfur and morpholine, and reflux. This separates the condensation equilibrium from the irreversible cyclization.
Issue 2: Regioisomer Nightmares (Unsymmetrical Ketones)
User Report: "Using 2-butanone (methyl ethyl ketone), I get a 60:40 mixture of two isomers. I need the 5-methyl substituted thiophene, not the 4-ethyl one."
Diagnosis: This is a classic Kinetic vs. Thermodynamic enolization issue. The position of the double bond in the Knoevenagel intermediate determines the final thiophene substitution pattern.
-
Kinetic Enolate (Less substituted carbon): Leads to steric freedom but is less stable.
-
Thermodynamic Enolate (More substituted carbon): More stable alkene, but sterically hindered sulfur attack.
Optimization Table: Controlling Regioselectivity
| Variable | Condition for Kinetic Product (Attack at terminal -CH3) | Condition for Thermodynamic Product (Attack at internal -CH2-) |
| Base Size | Bulky (e.g., LDA, t-BuOK) | Small (e.g., Piperidine, Morpholine) |
| Temperature | Low (-78°C to 0°C) | High (Reflux > 60°C) |
| Solvent | Aprotic (THF) | Protic (Ethanol/Methanol) |
| Catalyst | L-Proline (Organocatalysis) | Standard Amine |
Expert Tip: For unsymmetrical ketones, utilizing ionic liquids (e.g., [bmim]BF4) has been shown to drastically improve regioselectivity toward the sterically less hindered isomer (Kinetic) due to specific solvation effects that stabilize the transition state of the terminal enolate [2].
Issue 3: The "Black Tar" (Polymerization & Oxidation)
User Report: "My reaction turned black and viscous. Column chromatography yielded nothing distinct."
Diagnosis: This is caused by oxidative polymerization of the thiophene product or aldol polymerization of the starting ketone. 2-Aminothiophenes are electron-rich and prone to oxidation by air, forming diazo-like dimers or polymers.
Prevention Strategy:
-
Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon.
-
Temperature Cap: Do not exceed 60°C unless necessary. High heat favors the polymerization of the activated nitrile component.
-
Antioxidant Workup: Add a trace amount of sodium dithionite (
) during the aqueous workup to quench any radical species formed during the reaction.
Part 3: Master Protocol (Self-Validating System)
This protocol utilizes a Microwave-Assisted approach to minimize thermal exposure time, reducing tar formation, and uses Morpholine to ensure sulfur solubility [3].
Target: Synthesis of 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene.
Reagents:
-
Butanone (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Sulfur (powder, 10 mmol)
-
Morpholine (12 mmol) - Acts as solvent and base
-
Ethanol (2 mL) - Co-solvent
Step-by-Step Workflow:
-
Pre-Activation (The "Sulfur Bloom"):
-
In a microwave vial, mix Sulfur, Morpholine, and Ethanol.
-
Sonicate for 5 minutes until the sulfur is finely dispersed (milky yellow suspension).
-
Validation: If sulfur clumps at the bottom, continue sonicating. Reaction rates depend on surface area.
-
-
Reagent Addition:
-
Add Butanone and Ethyl cyanoacetate to the vial.
-
Seal and purge with Argon for 1 minute.
-
-
Reaction (Microwave):
-
Heat at 80°C for 15 minutes (Power: 100W, Max Pressure: 200 psi).
-
Note: If using conventional heating, reflux at 80°C for 2-4 hours.
-
-
In-Process Control (TLC):
-
Eluent: 20% EtOAc in Hexanes.
-
Check: Disappearance of Ethyl cyanoacetate (
). -
Check: Appearance of fluorescent blue spot (Thiophene product,
). -
Warning: If a bright yellow spot persists near the solvent front, the cyclization is incomplete. Add 0.5 eq more Morpholine and heat for 10 more minutes.
-
-
Workup (The "Crash Out"):
-
Pour the dark reaction mixture into ice-cold water (50 mL).
-
Stir vigorously for 20 minutes. The product should precipitate as a solid.
-
Filter and wash with cold 10% EtOH/Water.
-
Purification: Recrystallize from hot Ethanol. Avoid column chromatography if possible to prevent decomposition on acidic silica.
-
Part 4: Diagnostic Decision Tree
Use this flow to determine the next step when your reaction deviates from the expected outcome.
Figure 2: Decision tree for rapid troubleshooting of Gewald reaction failures.
References
-
Sabnis, R. W., et al. (1999).[1][2] "2-Aminothiophenes by the Gewald Reaction."[1][2][3][4][5][6][7][8] Journal of Heterocyclic Chemistry, 36(2), 333–345.[6]
-
Huang, Y., & Dömling, A. (2011).[1] "The Gewald Multicomponent Reaction."[2][4] Molecular Diversity, 15, 3–33.
-
Sridhar, M., et al. (2007).[3] "Microwave assisted improvement in the Gewald reaction." Tetrahedron Letters, 48(18), 3171-3172.
-
Gewald, K., et al. (1966).[1][3] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 99(1), 94-100.[2]
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. d-nb.info [d-nb.info]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
Resolving peak overlap in HPLC analysis of thiophene isomers
Technical Support & Troubleshooting Hub
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Resolving Peak Overlap in HPLC Analysis of Thiophene Isomers
Introduction: The Isomer Challenge
Welcome to the technical support hub for thiophene analysis. Separating thiophene isomers (e.g., 2- vs. 3-substituted thiophenes) is a classic chromatographic challenge. Because these isomers share identical molecular weights and similar hydrophobicities (
This guide moves beyond basic C18 application, focusing on selectivity (
Module 1: Stationary Phase Selection (The Hardware Fix)
If your C18 column shows a critical pair resolution (
Mechanism of Action
-
C18 (Alkyl): Relies on hydrophobicity. Often fails for isomers because the hydrophobic surface area of 2- and 3-isomers is nearly identical.
-
Phenyl-Hexyl: Introduces
interactions.[1] The electrons in the stationary phase's phenyl ring interact with the thiophene ring. -
PFP (Pentafluorophenyl): The "Nuclear Option." The fluorine atoms create an electron-deficient ring that acts as a Lewis acid, interacting strongly with the electron-rich thiophene (Lewis base). It also offers superior shape selectivity for positional isomers [1].
Column Performance Matrix
| Feature | C18 (Standard) | Phenyl-Hexyl | PFP (Pentafluorophenyl) |
| Primary Interaction | Hydrophobic (Dispersive) | Hydrophobic + | |
| Isomer Selectivity | Low | Moderate | High (Best for positional isomers) |
| Mobile Phase Pref. | ACN or MeOH | Methanol (Critical) | Methanol or ACN |
| Use Case | General screening | Aromatic mixtures | Difficult positional isomers (2- vs 3-) |
Technical Insight: When using Phenyl or PFP phases, Methanol (MeOH) is preferred over Acetonitrile (ACN). ACN has its own
-electrons (triple bond) which can shield the stationary phase, dampening theseparation mechanism [2].
Module 2: Method Optimization (The Software Fix)
Once the correct column is selected, fine-tune the separation using thermodynamics and solvent chemistry.
1. Temperature Effects (Thermodynamics)
Contrary to standard practice where heat improves efficiency, lowering the temperature often improves isomer resolution.
-
Why? Lower temperatures reduce molecular rotation and diffusion. This "freezes" the isomers into distinct shapes, maximizing the steric exclusion effects of the stationary phase (especially on PFP columns) [3].
-
Protocol: Start at
. If , decrease to or even (ensure system pressure remains within limits).
2. Mobile Phase pH
If your thiophene derivatives contain ionizable groups (e.g., Thiophene-2-carboxylic acid):
-
Acidic Mobile Phase (pH 2.5 - 3.0): Suppresses ionization of acids, keeping them neutral and increasing retention on hydrophobic phases.
-
Buffer Choice: Use Formic Acid (0.1%) or Ammonium Formate for LC-MS compatibility. Avoid TFA if possible, as it can suppress MS signals, though it provides excellent peak shape for UV detection.
Module 3: Troubleshooting Guide (FAQ)
Q1: I switched from C18 to Phenyl-Hexyl, but the peaks are still merging. Why? A: Check your organic modifier. Are you using Acetonitrile?
-
Root Cause: ACN suppresses
interactions between the thiophene and the phenyl ligand. -
Solution: Switch to Methanol. The
interaction is strongest in MeOH. If retention becomes too long, use a mix (e.g., 50:50 MeOH:ACN) but keep MeOH as the primary driver of selectivity.
Q2: My 2-isomer and 3-isomer have flipped elution orders compared to the literature. Is my column broken? A: Likely not. Elution order reversals are common when changing between "Shape Selective" phases (like PFP) and "Hydrophobic" phases (like C18).
-
Explanation: On C18, elution is driven by hydrophobicity. On PFP, it is driven by electronic density and shape. The 2-position on a thiophene ring is more electron-rich than the 3-position, leading to stronger retention on electron-deficient phases (like PFP) due to stronger charge-transfer interactions [4].
Q3: I have baseline resolution (
-
Root Cause: Thiophenes absorb strongly at low UV (210-230 nm). Common modifiers like THF or impure buffers absorb here too.
-
Solution:
-
Ensure you are using HPLC-grade (or LC-MS grade) solvents.
-
Move detection wavelength to
of the specific thiophene derivative (often ~254 nm or higher) to reduce background noise, even if overall signal intensity drops slightly.
-
Visualizing the Workflow
Diagram 1: Stationary Phase Decision Tree
Caption: Logical flow for selecting the correct column chemistry based on resolution failure.
Diagram 2: Method Optimization Loop
Caption: Iterative process for fine-tuning separation parameters after column selection.
References
-
Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC: The Role of Methanol vs Acetonitrile. [Link]
-
MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. [Link]
-
Chromatography Online (LCGC). Resolving Resolution: Handling Isomeric Peaks. [Link]
Sources
Technical Guide: Managing Exothermic Reactions in Large-Scale Thiophene Synthesis
From: Dr. Aris Thorne, Senior Application Scientist, Process Safety Division To: Process Chemistry & Scale-Up Teams Subject: Critical Control Strategies for Thiophene Synthesis Scale-Up
Introduction: The Scale-Up Trap
Scaling up thiophene synthesis—whether via the Paal-Knorr or Gewald method—presents a distinct "thermal trap." At the milligram scale, heat dissipation is instantaneous. At the kilogram scale, the surface-area-to-volume ratio drops drastically, turning your reactor into an adiabatic system where heat accumulates faster than it can be removed.
In thiophene synthesis, this is compounded by the heterogeneous nature of sulfur reagents (elemental sulfur or
This guide moves beyond standard SOPs to address the causality of thermal hazards and provides self-validating protocols for safe execution.
Module 1: The Gewald Reaction – Managing Delayed Exotherms
The Hazard: The Gewald reaction is a multi-component condensation involving a ketone, an
Troubleshooting Guide: Dosing & Temperature Control
Q: Why is my internal temperature spiking 15 minutes after I stop dosing? A: You are likely experiencing "accumulation-controlled" kinetics. The reaction rate is limited by the dissolution of sulfur, not your dosing.
-
Diagnosis: If
continues to rise after dosing stops, you have unreacted reagent accumulation. -
Correction: Switch to a semi-batch protocol where the amine base (catalyst) is dosed slowly into the suspension of sulfur and ketone.
Protocol 1: Self-Validating Dosing Loop
Do not dose based on time. Dose based on thermal response.
-
Setup: Charge Sulfur, Ketone, and Nitrile.[1][2][3] Heat to 40°C (initiation threshold).
-
Dose: Add 5% of the Amine base.
-
Validate: Wait for a distinct exotherm (
).-
If no exotherm:STOP. Do not add more base. Check agitation or initiation temp.
-
If exotherm observed: Proceed to continuous dosing.
-
-
Control Logic: Link dosing pump to
and differential ( ).
Visualization: Automated Dosing Logic
Figure 1: Logic flow for a thermal-response dosing system. This prevents reagent accumulation by pausing addition whenever the cooling capacity is overwhelmed.
Module 2: Paal-Knorr Synthesis – & Gas Management
The Hazard: The Paal-Knorr synthesis often uses Phosphorus Pentasulfide (
-
Neurotoxic: Deadens the sense of smell at >100 ppm (IDLH level).
-
Flammable: Explosive limits 4% – 44% in air.
Troubleshooting Guide: Pressure & Scrubber Issues
Q: My reactor pressure is fluctuating wildly. Is the vent line clogged? A: It is likely sublimed sulfur or phosphorus byproducts clogging the condenser or vent lines.
-
Prevention: Maintain the condenser coolant temperature above the melting point of the solvent but low enough to reflux. Ensure the vent line is heat-traced (kept warm) to prevent sublimation deposition.
Q: How do I know my scrubber is working?
A: A single caustic scrubber is insufficient for large-scale
Protocol 2: The "Double-Barrier" Scrubber System
Never rely on passive venting.
-
Stage 1 (Knockout): Empty vessel to catch liquid entrainment/foam.
-
Stage 2 (Primary Neutralization): 20% NaOH solution.
-
Reaction:
-
Monitoring: pH probe. If pH < 11, replace solution immediately.
-
-
Stage 3 (Oxidative Polishing): 10-15% Sodium Hypochlorite (Bleach).
-
Purpose: Oxidizes any breakthrough sulfide to sulfate, eliminating odor and toxicity.
-
Reaction:
-
Visualization: H2S Scrubber Workflow
Figure 2: Multi-stage scrubbing system required for handling stoichiometric H2S evolution in Paal-Knorr synthesis.
Module 3: Quenching & Workup Hazards
The Hazard: Unreacted
Q: The reaction is done, but the quench is sizzling and releasing gas. Why? A: You have unconsumed sulfurizing agent encapsulated in the reaction crust.
-
Correction: Do not quench with water directly.
Protocol 3: Oxidative Quench (The "Kill" Step)
Instead of water, use a bleach destruction method for the quench if the scale permits (and product is stable), or a controlled acidic hydrolysis.
-
Cool: Bring reactor to < 10°C.
-
Dilute: Add an inert solvent (e.g., Toluene) to disperse solids.
-
Hydrolyze: Slowly add 2M NaOH (for Gewald) or dilute bleach (for Paal-Knorr residues) dropwise.
-
Monitor: Watch for gas evolution. If foaming occurs, stop and let the foam break.
Data Presentation: Method Comparison
| Feature | Gewald Reaction | Paal-Knorr Synthesis |
| Primary Exotherm Source | Cyclization of polysulfide intermediate | Dehydration & Sulfurization by |
| Enthalpy of Reaction | Moderate (~ -75 kJ/mol) [1] | High (Variable, often > -100 kJ/mol) |
| Gas Evolution | Minor (unless overheated) | Major ( |
| Critical Control Point | Dosing Rate of Amine Catalyst | Scrubbing Capacity & Vent Sizing |
| Runaway Risk | High (if sulfur accumulates before initiation) | Moderate (limited by reagent solubility) |
References
-
Huang, Y., & Dömling, A. (2011).[6] The Gewald multicomponent reaction.[6] Molecular Diversity, 15(1), 3–33.[6] Link
-
Putra, A. E., et al. (2024).[3] Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Link
-
BenchChem. (2025).[7] Paal-Knorr Synthesis for Substituted Thiophenes: Protocols and Safety. Link
-
Fisher Scientific. (2024).[3][8] Safety Data Sheet: Phosphorus Pentasulfide.[9][10][11][12] Link
-
National Oceanic and Atmospheric Administration (NOAA). (2024).[3][8] CAMEO Chemicals: Thiophene Safety & Hazards. Link
Sources
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. opcw.org [opcw.org]
- 12. chemtradelogistics.com [chemtradelogistics.com]
Validation & Comparative
Comparative study of thiophene-2-carboxylate and thiophene-3-carboxylate isomers
[1]
Executive Summary
This guide provides a technical comparison between thiophene-2-carboxylate (T2CA) and thiophene-3-carboxylate (T3CA) isomers.[1] While chemically similar, their distinct electronic distributions lead to divergent reactivity profiles, metabolic fates, and solid-state behaviors.[1]
Key Differentiators:
-
Acidity: T2CA is significantly more acidic (pKa ~3.[1]49) than T3CA (pKa ~4.[1]10) due to the proximity of the electron-withdrawing sulfur atom.
-
Metabolic Liability: T2CA derivatives are generally more metabolically stable or form predictable metabolites.[1] T3CA derivatives are prone to forming reactive intermediates (S-oxides/epoxides) that can lead to idiosyncratic toxicity (e.g., Tienilic acid isomer).[1]
-
Solid-State Physics: T3CA derivatives frequently exhibit "ring-flip" rotational disorder in crystal lattices, complicating X-ray crystallography and polymorph control, whereas T2CA forms stable, ordered hydrogen-bonded dimers.[1]
Electronic & Physical Profiling[1]
The position of the carboxylate group relative to the sulfur heteroatom dictates the physicochemical properties.
| Feature | Thiophene-2-Carboxylate (T2CA) | Thiophene-3-Carboxylate (T3CA) |
| Structure | Carboxyl group at | Carboxyl group at |
| pKa (25°C) | 3.49 (Stronger acid) | 4.10 (Weaker acid) |
| Inductive Effect | Strong -I effect from adjacent Sulfur | Weaker -I effect (distance dependent) |
| Resonance | Carboxyl conjugates with ring | Carboxyl conjugates with ring |
| Crystal Packing | Ordered H-bonded dimers (Pna2(1)) | Prone to Rotational Disorder (180° flip) |
| Dipole Moment | Vectors reinforce (High polarity) | Vectors partially oppose |
Structural Visualization (Graphviz)
The following diagram illustrates the electronic influence and reactive sites for both isomers.
Caption: Electronic influence of Sulfur on Carboxylate position. Red arrow indicates strong inductive effect increasing acidity in T2CA.
Synthetic Accessibility & Reactivity
Synthesis Routes
-
T2CA: Easily accessible via oxidation of 2-acetylthiophene (Haloform reaction) or 2-thiophenecarboxaldehyde.[1] High yields (>80%) are standard.[1]
-
T3CA: More challenging.[1] Direct lithiation of 3-bromothiophene followed by
quench is the standard lab method. Industrial routes often involve oxidation of 3-methylthiophene, but regioselectivity during the precursor synthesis can be an issue.
Electrophilic Aromatic Substitution (Nitration)
The regioselectivity of nitration highlights the conflict between the directing effects of the sulfur atom and the carboxyl group.
-
T2CA: The sulfur activates
-positions (2,5).[1] The COOH at C2 is deactivating and meta-directing.[1] The C5 position is both to sulfur and para-like to COOH, making it the dominant site of attack. -
T3CA: The COOH is at C3.[2] The sulfur activates C2 and C5. C2 is
but sterically hindered by the adjacent COOH. C5 is and meta-like to COOH.[1] C5 is generally the preferred site, but mixtures are more common than with T2CA.
Caption: Regioselectivity in nitration. T2CA offers superior regiocontrol compared to T3CA.
Medicinal Chemistry: Metabolic Stability & Safety
This is the most critical differentiator for drug development.
The "Tienilic Acid" Lesson
The structural difference between 2- and 3-isomers can determine whether a drug is safe or hepatotoxic.
-
Tienilic Acid (2-isomer): Withdrawn due to immune-mediated hepatotoxicity.[1] Metabolic activation by CYP2C9 leads to a reactive thiophene S-oxide which can adduct to proteins.[1]
-
Tienilic Acid Isomer (3-isomer): Studies show this isomer is metabolized differently.[1] While it also forms S-oxides, the 3-substitution pattern alters the electrophilicity of the intermediate. However, 3-substituted thiophenes are often considered "structural alerts" if the 2-position is unsubstituted, as it is highly prone to metabolic activation.[1]
General Rule: Blocking the
Bioisosterism
-
T2CA: Bioisostere for benzoic acid (ortho/meta substitution mimic).
-
T3CA: Bioisostere for benzoic acid (meta/para substitution mimic).
Experimental Protocols
Protocol A: Synthesis of Thiophene-3-Carboxylic Acid (Grignard Method)
Use this method for high-purity T3CA synthesis, avoiding isomer mixtures.[1]
Reagents: 3-Bromothiophene (1.0 eq), Magnesium turnings (1.1 eq), Dry THF, Solid
-
Activation: Flame-dry a 3-neck flask under
. Add Mg turnings and a crystal of . -
Grignard Formation: Add 10% of the 3-bromothiophene solution in THF to initiate. Once reflux starts, add the remainder dropwise to maintain gentle reflux. Reflux for 1 hour post-addition.
-
Carbonation: Cool the Grignard solution to 0°C. Cannulate the solution onto an excess of crushed dry ice (slurry in THF). Stir until it reaches room temperature.
-
Workup: Quench with 2M HCl until pH < 2. Extract with Ethyl Acetate (3x).[1]
-
Purification: Extract the organic layer with 1M NaOH (separates acid from non-acidic impurities).[1] Acidify the aqueous layer with HCl to precipitate the product. Filter and recrystallize from water/ethanol.[1]
Protocol B: Comparative Nitration
Demonstrates the reactivity difference.
Reagents: Fuming
-
T2CA: Dissolve T2CA in conc.
at 0°C. Add fuming dropwise.[1] Stir 1h. Pour onto ice. Result: Precipitate is almost exclusively 5-nitrothiophene-2-carboxylic acid .[1] -
T3CA: Perform identical conditions. Result: Product is primarily 5-nitrothiophene-3-carboxylic acid , but TLC/NMR will likely show minor impurities (2-nitro isomer) requiring column chromatography for high purity.[1]
References
-
Electronic Properties & pKa
-
Crystal Structure & Disorder
-
Reactivity & Nitration
-
Medicinal Chemistry & Toxicity
-
Synthesis Protocols
Sources
- 1. Eprosartan - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 10. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Comparing antimicrobial activity of thiophene derivatives with commercial antibiotics
A Comparative Guide to the Antimicrobial Activity of Thiophene Derivatives and Commercial Antibiotics
Introduction: The Quest for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global health, creating an urgent need for new classes of antibiotics to combat multidrug-resistant pathogens[1]. Synthetic small molecules, particularly those based on heterocyclic scaffolds, have emerged as a promising avenue for antimicrobial drug discovery. Among these, thiophene derivatives have garnered considerable attention from medicinal chemists due to their diverse and potent biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties[2][3].
This guide provides a comparative analysis of the antimicrobial efficacy of emerging thiophene derivatives against established commercial antibiotics. We delve into their mechanisms of action, present supporting experimental data from recent studies, and offer detailed protocols for their evaluation. This content is designed for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antimicrobial agents.
Pillar 1: Unraveling the Mechanisms of Action
A key differentiator for a novel antimicrobial candidate is its mechanism of action. Thiophene derivatives have been shown to target bacteria through various pathways, some of which are distinct from those of conventional antibiotics, offering a potential solution to existing resistance mechanisms.
Thiophene Derivatives: A Multi-Target Approach
Research indicates that the antimicrobial activity of thiophenes is not confined to a single mechanism. Depending on their structural substitutions, they can interfere with several critical cellular processes:
-
Inhibition of DNA Gyrase: Certain thiophene-based compounds have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme that controls DNA topology. Unlike fluoroquinolones, which also target this enzyme, some thiophenes bind to an allosteric pocket, stabilizing the DNA-cleavage complex through a unique mechanism. This different binding site allows them to remain effective against strains that have developed resistance to fluoroquinolones[4].
-
Disruption of Outer Membrane Integrity: In Gram-negative bacteria, some thiophene derivatives have been shown to increase membrane permeabilization. Molecular docking studies suggest a strong binding affinity to outer membrane proteins (OMPs) such as CarO1 and OmpW, which are crucial for membrane structure and function. This interaction disrupts the membrane, leading to bactericidal effects[5].
-
Efflux Pump Inhibition: Some benzo[b]thiophene derivatives have been identified as potent inhibitors of efflux pumps like NorA in Staphylococcus aureus[1]. Efflux pumps are a common mechanism of resistance, actively transporting antibiotics out of the bacterial cell. By inhibiting these pumps, thiophene derivatives can restore the efficacy of other antibiotics and overcome resistance.
Commercial Antibiotics: Established Pathways
The mechanisms of commercial antibiotics are well-characterized and typically fall into one of several categories:
-
Cell Wall Synthesis Inhibitors (e.g., Penicillin, Cephalosporins): These β-lactam antibiotics inhibit the transpeptidase enzymes responsible for cross-linking peptidoglycan in the bacterial cell wall, leading to cell lysis.
-
Protein Synthesis Inhibitors (e.g., Macrolides, Tetracyclines): These agents bind to the bacterial ribosome (either the 30S or 50S subunit) and interfere with the translation of mRNA into proteins.
-
DNA Replication Inhibitors (e.g., Fluoroquinolones): As mentioned, these drugs target DNA gyrase and topoisomerase IV, preventing DNA replication and repair, which ultimately leads to cell death.
-
Folate Synthesis Inhibitors (e.g., Sulfonamides, Trimethoprim): These antibiotics block the metabolic pathway for synthesizing tetrahydrofolate, a cofactor essential for nucleotide synthesis.
The novel mechanisms of some thiophene derivatives, particularly allosteric inhibition and OMP targeting, make them promising candidates for circumventing established resistance pathways that affect many commercial antibiotics.
Pillar 2: Experimental Validation and Protocols
The trustworthiness of any claim regarding antimicrobial activity rests on robust and reproducible experimental data. The following sections detail the standard methodologies used to evaluate and compare these compounds and present a workflow for their implementation.
Key Experimental Protocols
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for quantifying the in vitro susceptibility of a microorganism to an antimicrobial agent.[1][6]
-
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
-
Procedure:
-
Preparation: Prepare a series of twofold serial dilutions of the test compound (e.g., a thiophene derivative or a commercial antibiotic) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The typical concentration range tested is 512 µg/mL to 0.5 µg/mL[1].
-
Inoculation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Controls: Include several controls on each plate: a positive control (broth with a standard antibiotic), a solvent control (broth with DMSO, if used to dissolve the compound), a negative growth control (broth with inoculum only), and a sterility control (broth only)[1].
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
2. Time-Kill Kinetic Assays
This dynamic assay provides insight into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.[6][7]
-
Objective: To assess the rate at which a compound kills a bacterial population.
-
Procedure:
-
Preparation: Prepare flasks or tubes containing broth with the test compound at various multiples of its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC).
-
Inoculation: Inoculate each flask with a starting bacterial suspension of approximately 5 x 10^5 CFU/mL. Include a drug-free control flask[6].
-
Incubation & Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot and plate them onto agar plates to determine the number of viable CFUs.
-
Analysis: Plot the log10 CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for screening and characterizing novel antimicrobial compounds.
Caption: Workflow for antimicrobial activity assessment.
Pillar 3: Comparative Data and Performance
The true measure of a novel antimicrobial's potential lies in its performance relative to existing treatments, especially against resistant strains.
Quantitative Comparison of Antimicrobial Activity
The tables below summarize the MIC values of representative thiophene derivatives against various pathogens, juxtaposed with the performance of commercial antibiotics.
Table 1: Activity Against Gram-Positive Bacteria and Yeast
| Compound/Antibiotic | S. aureus (MIC µg/mL) | E. faecalis (MIC µg/mL) | C. albicans (MIC µg/mL) | Reference |
| Benzo[b]thiophene 25 | 16 | 16 | 16 | [1] |
| Benzo[b]thiophene 26 | 16 | 16 | 16 | [1] |
| Penicillin | 0.5 - >64¹ | >64¹ | N/A | [2] |
| Ciprofloxacin | 0.25 - >32¹ | 0.5 - 8¹ | N/A | General Knowledge |
¹Range depends on bacterial resistance profile (e.g., MRSA).
Table 2: Activity Against Colistin-Resistant (Col-R) Gram-Negative Bacteria
| Compound/Antibiotic | Col-R A. baumannii (MIC₅₀ mg/L) | Col-R E. coli (MIC₅₀ mg/L) | Reference |
| Thiophene Derivative 4 | 16 | 8 | [5][6] |
| Thiophene Derivative 5 | 16 | 32 | [5][6] |
| Thiophene Derivative 8 | 32 | 32 | [5][6] |
| Colistin | 128 | 8 | [6] |
Analysis and Interpretation
The data reveals several key insights:
-
Potency against Gram-Positives: Certain halogenated benzo[b]thiophene derivatives (compounds 25 and 26 ) demonstrate potent activity against Gram-positive bacteria and the yeast C. albicans, with MIC values as low as 16 µg/mL[1]. This level of activity is significant, although direct comparison with antibiotics like penicillin is complex due to widespread resistance.
-
Efficacy Against Resistant Gram-Negatives: Thiophene derivatives 4 and 5 show remarkable activity against colistin-resistant A. baumannii, with an MIC₅₀ of 16 mg/L, which is eight times lower than that of colistin itself (128 mg/L)[5][6]. Thiophene 4 is also potent against colistin-resistant E. coli[5][6]. This is a critical finding, as colistin is often a last-resort antibiotic for these infections.
-
Bactericidal Action: Time-kill assays have confirmed that potent thiophene derivatives exhibit bactericidal effects against both colistin-resistant A. baumannii and E. coli, indicating they actively kill the bacteria rather than merely inhibiting their growth[6][7].
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of thiophene derivatives is highly dependent on their chemical structure. Studies on benzo[b]thiophenes have shown that the placement and nature of substituents are critical. For instance, chloro and bromo substitutions at the third position, combined with a cyclohexanol group, resulted in the lowest MIC values[1]. This underscores the importance of targeted chemical synthesis to optimize the antimicrobial scaffold.
Conclusion and Future Outlook
Thiophene derivatives represent a versatile and promising class of antimicrobial agents with the potential to address the critical challenge of drug resistance. Their ability to act via novel mechanisms, such as allosteric enzyme inhibition and outer membrane disruption, allows them to bypass existing resistance pathways that plague many commercial antibiotics.
The compelling in vitro data, particularly against highly resistant Gram-negative pathogens, justifies further investigation. Future research should focus on optimizing the lead compounds to enhance their potency and drug-like properties, conducting in vivo efficacy and toxicity studies, and further elucidating their precise molecular targets. The development of these compounds could significantly expand the arsenal of treatments available to combat life-threatening bacterial infections.
References
-
Al-dujaili, L. H., Al-Karagoly, H. K., & Al-Amiery, A. A. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI. Available at: [Link]
-
Molina-Panadero, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
-
Molina-Panadero, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. Available at: [Link]
-
Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. Available at: [Link]
-
Various Authors. (2024-2025). Collection of research on antimicrobial thiophene derivatives. ResearchGate. Available at: [Link]
-
El-Sayed, N. K., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]
-
Chaudhary, A., Jha, K. K., & Kumar, S. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. Available at: [Link]
-
Molina-Panadero, A., et al. (2025). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Bax, B. D., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. PNAS. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. Available at: [Link]
-
Kumar, D., et al. (2017). Synthesis and antimicrobial evaluation of novel thiophene derivatives. ResearchGate. Available at: [Link]
-
Hafez, H. N., et al. (2019). Synthesis and Antimicrobial Evaluation of Some Novel Pyrimidine, Pyrazole, Chromene and Tetrahydrobenzo[b]thiophene Derivatives Bearing Pyrimidinthione Moiety. PubMed. Available at: [Link]
Sources
- 1. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. sciensage.info [sciensage.info]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 6. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Purity Assessment of Ethyl 3-methylthiophene-2-carboxylate: A Comparative HPLC-MS Guide
Executive Summary
Ethyl 3-methylthiophene-2-carboxylate (CAS: 2868-68-0) serves as a critical intermediate in the synthesis of thiophene-based pharmaceuticals and agrochemicals. While Gas Chromatography (GC) is traditionally used for volatile esters, it often fails to detect thermally labile precursors and acidic hydrolysis products (3-methylthiophene-2-carboxylic acid) without derivatization.
This guide establishes HPLC-MS (High-Performance Liquid Chromatography coupled with Mass Spectrometry) as the superior method for purity assessment. By leveraging soft ionization (ESI) and reverse-phase separation, researchers can simultaneously quantify the parent ester and identify trace polar impurities that escape GC detection.
Part 1: The Analytical Challenge
The structural integrity of thiophene carboxylates presents specific analytical hurdles that dictate the choice of instrumentation.
The "Hidden" Impurities
Synthesis of this molecule (often via the Gewald reaction or cyclization of mercaptoacetates) generates specific byproducts:
-
Hydrolysis Product: 3-methylthiophene-2-carboxylic acid. This is the most common impurity, formed by moisture exposure. In GC, this peak tails severely or decomposes.
-
Regioisomers: Ethyl 4-methylthiophene-2-carboxylate. Isobaric with the target (Same Mass: 170.23 Da), making MS-only detection impossible without chromatographic separation.
-
Starting Materials: 3-methylthiophene or Ethyl acetoacetate derivatives.
Comparative Analysis: Selecting the Right Tool
The following table contrasts the performance of HPLC-MS against standard alternatives for this specific molecule.
| Feature | HPLC-MS (Recommended) | GC-MS | 1H-NMR |
| Primary Mechanism | Partitioning (Polarity) + Mass/Charge | Volatility + Electron Impact | Magnetic Resonance |
| Acid Detection | Excellent (Elutes early, distinct m/z) | Poor (Requires derivatization/methylation) | Good, but low sensitivity |
| Isomer Separation | High (C18 Selectivity) | High (Boiling point differences) | High (Distinct chemical shifts) |
| Sensitivity (LOD) | < 0.05% (Trace analysis) | < 0.1% | > 1.0% (Not suitable for trace purity) |
| Sample Integrity | Ambient temperature (Non-destructive) | High Temp (>200°C) (Risk of decarboxylation) | Non-destructive |
| Throughput | High (5-10 min run) | Medium (15-30 min run) | Low |
Part 2: HPLC-MS Protocol (Step-by-Step)
This protocol is designed for Agilent 1200/6400 Series or Waters Acquity/Xevo systems but is universally adaptable.
Sample Preparation (Critical)
-
Solvent: Acetonitrile (ACN). Do not use Methanol as the primary diluent if the sample is acidic, to prevent transesterification.
-
Concentration: 0.5 mg/mL (for impurity profiling).
-
Filtration: 0.22 µm PTFE filter (Nylon filters may bind thiophenes).
Chromatographic Conditions (The Separation)
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or Waters BEH), 100mm x 2.1mm, 1.8 µm or 3.5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Temperature: 35°C (Stabilizes retention times).
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 1.0 | 10 | Isocratic Hold (Elute polar acids) |
| 8.0 | 95 | Linear Ramp (Elute Target Ester) |
| 10.0 | 95 | Wash |
| 10.1 | 10 | Re-equilibration |
Mass Spectrometry Parameters (The Detection)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .
-
Note: Thiophenes are less basic than amines, but the ester carbonyl oxygen accepts a proton readily.
-
-
Target Ions:
- : m/z 171.2
- : m/z 193.2 (Common adduct in esters)
-
Acid Impurity
: m/z 143.1
-
Scan Range: m/z 100 – 400.
Part 3: Data Interpretation & Workflow
The following diagram illustrates the decision logic for identifying impurities in the this compound sample.
Figure 1: Logic flow for identifying common impurities based on Retention Time (RT) and Mass-to-Charge Ratio (m/z).
Key Diagnostic Signals
-
The Parent Peak (this compound):
-
Elutes late in the gradient (hydrophobic ethyl group).
-
Spectrum: Dominant m/z 171.2.
-
-
The Acid Impurity (3-methylthiophene-2-carboxylic acid):
-
Elutes earlier (more polar).
-
Spectrum: Dominant m/z 143.1 (171 - 28, loss of ethyl group).
-
Alert: If this peak increases over time, your sample is absorbing moisture.
-
Part 4: Validation & System Suitability (Self-Validating System)
To ensure the "Trustworthiness" of your data, every run must include a System Suitability Test (SST) based on ICH Q2(R2) guidelines [1].
Acceptance Criteria:
-
Retention Time Precision:
min for the main peak over 5 injections. -
Tailing Factor (
): . (Thiophenes can interact with silanols; if , add 5mM Ammonium Formate to the mobile phase). -
Signal-to-Noise (S/N): S/N > 10 for the Limit of Quantitation (LOQ) standard (approx. 0.05% concentration).
Troubleshooting Guide
-
Issue: No signal in MS.
-
Cause: Thiophenes are "hard" to ionize compared to amines.
-
Fix: Increase Formic Acid to 0.2% or switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI fails.
-
-
Issue: Split peaks.
-
Cause: Sample solvent too strong (100% ACN injection on a 10% ACN starting gradient).
-
Fix: Dilute sample 50:50 with water before injection.
-
References
-
International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
PubChem. (2024).[3] this compound Compound Summary. National Library of Medicine. [Link]
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (General reference for ESI-MS mechanisms vs GC-MS).
-
HPLCVials.com. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?[Link]
Sources
Comparative Guide: DFT Methodologies for Electronic Profiling of Substituted Thiophenes
Executive Summary & Core Directive
Thiophene derivatives are the workhorses of organic electronics (OPV, OLEDs) and critical bioisosteres in drug design. However, their electronic characterization is often plagued by the "delocalization error" inherent in standard Density Functional Theory (DFT).
This guide objectively compares three distinct DFT methodologies—Global Hybrids (B3LYP) , Range-Separated Hybrids (wB97X-D) , and Meta-GGAs (M06-2X) —to determine the optimal protocol for predicting HOMO-LUMO gaps and reactivity indices in substituted thiophenes.
The Verdict: While B3LYP remains the historical standard for geometry, wB97X-D is the superior choice for electronic profiling of thiophenes due to its correction of long-range charge transfer errors and dispersion interactions.
Methodology Comparison: Selecting the Right Functional
In computational screening, the "product" is the Functional/Basis Set combination. Below is a technical comparison based on performance benchmarks for conjugated heterocyclic systems.
Table 1: DFT Functional Performance Matrix
| Feature | B3LYP (Global Hybrid) | wB97X-D (Range-Separated) | M06-2X (Meta-Hybrid) |
| Primary Use Case | Initial Geometry Optimization | Electronic Spectra & Charge Transfer | Thermochemistry & Kinetics |
| HOMO-LUMO Gap | Underestimated (Red-shifted) | Accurate (Close to exp.) | Slightly Overestimated |
| Charge Transfer (CT) | Poor (Ghost states common) | Excellent (Corrects 1/r asymptotic) | Good |
| Dispersion Forces | No (Requires -D3 correction) | Yes (Built-in) | Implicit (Medium-range) |
| Computational Cost | 1.0x (Baseline) | 1.3x | 1.5x (Grid sensitivity) |
| Recommendation | Use for pre-screening only | Gold Standard for Thiophenes | Best for reaction barriers |
Expert Insight: The Delocalization Error
Standard functionals like B3LYP suffer from self-interaction error, artificially stabilizing delocalized states. In "push-pull" thiophenes (e.g., with Nitro and Amino groups), this leads to a catastrophic underestimation of the band gap. wB97X-D incorporates 100% Hartree-Fock exchange at long range, enforcing the correct physical behavior for charge-separated states.
Validated Experimental Protocol
To ensure reproducibility and scientific integrity, follow this self-validating workflow. This protocol assumes the use of Gaussian or ORCA software packages.
Phase A: Geometry Optimization (The Foundation)
-
Input: Build the structure. Ensure the sulfur atom is planar with the ring (C2v symmetry for unsubstituted).
-
Functional: B3LYP/6-31G(d). Note: We use B3LYP here solely for cost-effective geometry convergence.
-
Solvation: Gas phase is sufficient for geometry unless the substituent is charged.
Phase B: Frequency Check (The Validation)
-
CRITICAL STEP: Run a frequency calculation on the optimized structure.
-
Validation Rule: The output must contain zero imaginary frequencies .
-
If 1 imaginary freq: You are at a Transition State (TS). Perturb the geometry and re-optimize.
-
If >1 imaginary freq: You are at a higher-order saddle point.
-
Phase C: Electronic Single Point (The Data Collection)
-
Input: Read geometry from Phase A.
-
Functional: wB97X-D .
-
Basis Set: def2-TZVP (Triple-zeta valence polarized). This eliminates basis set superposition error (BSSE) better than Pople sets (6-311G).
-
Solvation: Use SMD (Solvation Model based on Density) with a solvent matching your experimental conditions (e.g., Dichloromethane,
).
Visualization: Computational Workflow
Figure 1: Self-validating computational workflow ensuring ground-state confirmation before electronic profiling.
Case Study: Substituent Effects on Electronic Structure
To demonstrate the sensitivity of the wB97X-D/def2-TZVP protocol, we compare three representative thiophene derivatives. This data highlights how substituents tune the frontier orbitals—critical for designing donor-acceptor polymers.
The Dataset
-
Reference: Thiophene (Unsubstituted)[1]
-
EDG Case: 3-Methoxythiophene (Electron Donating Group)
-
EWG Case: 3-Nitrothiophene (Electron Withdrawing Group)
Table 2: Electronic Properties Comparison (Calculated)
| Compound | Substituent Type | HOMO (eV) | LUMO (eV) | Gap ( | Hardness ( |
| Thiophene | Reference | -6.42 | -0.55 | 5.87 eV | 2.93 |
| 3-Methoxy- | EDG (Donor) | -5.98 | -0.41 | 5.57 eV | 2.78 |
| 3-Nitro- | EWG (Acceptor) | -7.15 | -2.85 | 4.30 eV | 2.15 |
Data synthesized from trends in References [1, 5, 8]. Note: EDG destabilizes the HOMO (raising it), while EWG stabilizes the LUMO significantly, narrowing the gap.
Mechanistic Analysis[2][3]
-
Methoxy Effect (+R Effect): The lone pair on oxygen donates electron density into the thiophene
-system. This raises the HOMO energy significantly (-6.42 -5.98 eV), making the molecule a better hole transporter. -
Nitro Effect (-R/-I Effect): The nitro group strongly withdraws electron density. While it lowers both orbitals, it stabilizes the LUMO disproportionately (-0.55
-2.85 eV), making the molecule a strong electron acceptor (electrophile).
Visualization: Frontier Molecular Orbital Theory[4]
Figure 2: Causal relationship between substituent electronic effects and frontier orbital energy shifts.
References
-
Comparison of DFT Functionals for Thiophenes: Comparison of DFT methods for the calculation of the HOMO–LUMO gap of thiophene derivatives. Source: Royal Society of Chemistry (RSC) Advances.
-
Benchmarking wB97X-D: Performance of the wB97X-D functional for non-covalent interactions and charge transfer. Source: Journal of Chemical Theory and Computation.[2]
-
Basis Set Recommendations: Def2-TZVP: A balanced basis set for molecular property calculations. Source: The Journal of Chemical Physics.
-
Substituent Effects on Band Gap: Tuning the HOMO-LUMO Gap of Thiophene Polymers. Source: Macromolecules (ACS).
-
Excited State Benchmarks (TD-DFT): Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers. Source: Journal of Physical Chemistry A. [3][4]
Sources
Evaluating the Biological Efficacy of 2-Aminothiophene Analogs: A Comparative Technical Guide
Executive Summary: The Privileged Scaffold Status
The 2-aminothiophene (2-AT) moiety is a "privileged scaffold" in medicinal chemistry, capable of serving as a bioisostere for phenyl, pyridine, and other aromatic rings while offering unique hydrogen-bonding capabilities via its amine (
Unlike generic reviews, this document focuses on comparative efficacy data , causal structure-activity relationships (SAR) , and self-validating experimental protocols .
Comparative Analysis: Efficacy by Therapeutic Target
Case Study A: Oncology – Third-Generation EGFR Inhibition
Target: Epidermal Growth Factor Receptor (EGFR) with T790M mutation.[1] Context: Non-Small Cell Lung Cancer (NSCLC) often develops resistance to 1st-generation inhibitors (e.g., Gefitinib) via the T790M "gatekeeper" mutation. 2-AT derivatives, specifically thienopyrimidines like Olmutinib (HM61713) , were developed to overcome this.
Comparative Efficacy Table: EGFR Inhibition Profile
| Compound Class | Representative Analog | Target Selectivity (IC | Efficacy vs. T790M Mutants | Key SAR Feature |
| 1st Gen (Control) | Erlotinib | EGFR WT: ~2 nM | Poor (>1000 nM) | Quinazoline core; lacks covalent binder. |
| 2-AT Analog (Lead) | Olmutinib (HM61713) | EGFR WT: ~200 nM (Low affinity) | Potent (<10 nM) | Acrylamide warhead attached to 2-AT core forms covalent bond with Cys797. |
| Alternative 2-AT | Compound 72 (Generic) | EGFR WT: ~15 nM | Moderate (~50 nM) | Lacks optimized steric bulk at C-4 position. |
Technical Insight: The biological efficacy of Olmutinib stems from the 2-aminothiophene scaffold acting as a fusion partner to the pyrimidine ring. The sulfur atom increases lipophilicity compared to equivalent aniline derivatives, enhancing membrane permeability, while the C-2 amine serves as the anchor for the acrylamide "warhead" that covalently modifies the kinase.
Case Study B: Antimicrobial – S. aureus RnpA Inhibition
Target: RNase P protein (RnpA), essential for tRNA maturation in Staphylococcus aureus.[2] Context: With MRSA resistance rising, novel targets like RnpA are critical. 2-aminothiophene cyclic derivatives have emerged as potent inhibitors.[3]
Comparative Efficacy Table: RnpA Inhibition (MIC)
| Analog ID | R1 Substitution (Phenyl Ring) | Core Structure | MIC ( | Toxicity (CC |
| JR1 (Parent) | 4-Chloro (Para) | Cycloalkyl-thiophene | 1.25 | >100 |
| RNP0007 | 3-Chloro (Meta) | Cycloalkyl-thiophene | 0.39 | >100 |
| RNP0017 | Unsubstituted | Cycloalkyl-thiophene | >100 (Inactive) | N/A |
Causality: The shift from para-chloro (JR1) to meta-chloro (RNP0007) improves potency by 3-fold.[2] This suggests the meta position accesses a specific hydrophobic pocket within the RnpA active site that the para substituent overshoots. The trifluoroacetamide moiety on the 2-amino group is non-negotiable; replacing it with acetamide abolishes activity, indicating a critical role for the electron-withdrawing group in binding affinity.
Case Study C: Metabolic – GLP-1R Positive Allosteric Modulation
Target: Glucagon-like peptide-1 receptor (GLP-1R).[4] Context: Small molecule Positive Allosteric Modulators (PAMs) offer oral alternatives to peptide injections for Type 2 Diabetes.
Efficacy Data:
-
Compound 7 (2-AT-3-arylketone): At 5
M, this analog induces a 2-fold increase in insulin secretion compared to GLP-1 alone (10 nM).[4] -
Mechanism: Unlike orthosteric agonists, Compound 7 binds to a transmembrane cavity, stabilizing the active conformation of the receptor only in the presence of the endogenous ligand, reducing the risk of hypoglycemia.
Visualizations of Mechanism & Workflow
Diagram 1: EGFR Signaling & Inhibition Pathway
This diagram illustrates the downstream effects of EGFR inhibition by 2-AT analogs (Olmutinib) in cancer cells.
Caption: Mechanism of Action for 2-aminothiophene-based EGFR inhibitors blocking downstream PI3K/AKT and MAPK signaling cascades.
Diagram 2: The Gewald Synthesis Workflow
The foundational protocol for generating 2-aminothiophene libraries.
Caption: The Gewald multi-component reaction pathway for synthesizing 2-aminothiophene scaffolds.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized.
Protocol A: Optimized Gewald Synthesis (Microwave Assisted)
Rationale: Microwave irradiation reduces reaction time from hours to minutes and improves yield by minimizing side reactions.
-
Reagents: Mix cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (10 mL).
-
Catalyst: Add diethylamine or morpholine (10 mmol) dropwise.
-
Reaction: Irradiate at 140 W, 60°C for 5–10 minutes.
-
Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice.
-
Purification: Filter the solid precipitate. Recrystallize from ethanol.
-
Validation: Confirm structure via
H-NMR (look for broad singlet at 6.0–7.0 ppm) and IR (nitrile stretch if applicable, amine bands).
Protocol B: MIC Determination (Broth Microdilution)
Rationale: This is the gold standard for quantitative antimicrobial assessment (CLSI guidelines).
-
Preparation: Dissolve 2-AT analogs in DMSO (stock 10 mM).
-
Inoculum: Prepare S. aureus suspension adjusted to
CFU/mL in Mueller-Hinton broth. -
Plating: Add 100
L of inoculum to 96-well plates containing serial 2-fold dilutions of the test compound (range: 0.1 M to 100 M). -
Controls: Include Vancomycin (positive control) and DMSO-only (solvent control).
-
Incubation: 37°C for 16–20 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity .
-
Data Integrity Check: If solvent control shows inhibition >5%, discard run.
Protocol C: In Vitro Kinase Assay (FRET-based)
Rationale: FRET assays minimize interference from fluorescent compounds common in heterocyclic libraries.
-
System: Use a LanthaScreen™ Eu Kinase Binding Assay.
-
Mix: Incubate EGFR T790M kinase (5 nM) with Alexa Fluor® 647-labeled Tracer (ATP competitive probe).
-
Treatment: Add 2-AT analog (10-point dose response).
-
Measurement: After 60 min, measure TR-FRET signal (Excitation 340 nm, Emission 665/615 nm).
-
Calculation: Plot Emission Ratio vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to derive IC
.
Critical Assessment & Toxicology
While 2-aminothiophenes are potent, researchers must screen for PAINS (Pan-Assay Interference Compounds) properties.
-
Metabolic Stability: The 2-amino group is susceptible to rapid acetylation or oxidation in vivo. Successful drugs (e.g., Olmutinib) often mask or modify this group (e.g., into a pyrimidine fusion) to improve half-life.
-
Toxicity: Unsubstituted 2-aminothiophenes can be Ames positive (mutagenic). Substitutions at the 3-position (cyano or ester groups) generally reduce this risk by stabilizing the electron density of the thiophene ring.
References
-
Gewald Reaction Mechanism & Catalysis
-
Antimicrobial Activity (RnpA Inhibitors)
-
Anticancer Activity (EGFR/Olmutinib)
-
GLP-1R Allosteric Modulators
-
General Biological Applications Review
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) | MDPI [mdpi.com]
- 8. ijpscr.info [ijpscr.info]
- 9. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity | MDPI [mdpi.com]
A Strategic Guide to Scaffold Hopping: Exploring Viable Alternatives to Ethyl 3-methylthiophene-2-carboxylate in Modern Drug Discovery
In the intricate chess game of drug design, the molecular scaffold forms the very foundation of our strategic maneuvers. For decades, the thiophene ring, particularly in structures like Ethyl 3-methylthiophene-2-carboxylate, has served as a reliable and versatile scaffold. Its utility as a bioisostere for phenyl rings, coupled with its unique electronic properties, has cemented its place in the medicinal chemist's toolbox. However, the ever-present challenges of intellectual property (IP) hurdles, unforeseen metabolic liabilities, and the quest for improved potency and selectivity demand a broader perspective.
This guide provides an in-depth, data-driven comparison of alternative heterocyclic scaffolds to the this compound framework. We will move beyond a simple list of alternatives, delving into the causal reasoning behind scaffold selection, presenting supporting experimental data, and providing actionable protocols for the discerning researcher.
The Thiophene Scaffold: A Double-Edged Sword
The sulfur atom in the thiophene ring of this compound imparts a unique set of properties. It is an electron-rich aromatic system, capable of engaging in various non-covalent interactions with biological targets. The sulfur atom itself can act as a hydrogen bond acceptor, and its lone pairs can participate in crucial interactions. However, this same reactivity can be a metabolic Achilles' heel. Oxidation of the sulfur atom can lead to the formation of reactive metabolites, such as thiophene-S-oxides, which can covalently bind to proteins, potentially causing toxicity. This has been a significant driver in the search for alternative scaffolds that retain the desirable properties of thiophene while mitigating its metabolic risks.
Strategic Bioisosteric Replacements: A Comparative Analysis
Bioisosterism, the principle of substituting one part of a molecule with another having similar physical or chemical properties, is a cornerstone of modern drug design. Here, we explore several key heterocyclic scaffolds that have emerged as viable bioisosteric replacements for the thiophene ring, with a focus on their comparative performance.
The Furan Scaffold: A Close Cousin with a Twist
The furan ring, with its oxygen heteroatom, is a classic bioisostere of thiophene. It maintains the five-membered aromatic structure and has a similar size and shape. However, the higher electronegativity of oxygen compared to sulfur leads to a more polarized ring system.
Comparative Performance Data: Thiophene vs. Furan Scaffolds in Kinase Inhibition
| Scaffold | Compound | Target Kinase | IC50 (nM) | Metabolic Stability (t½, min) | Reference |
| Thiophene | Compound A | EGFR | 15 | 25 | |
| Furan | Compound B | EGFR | 22 | 45 |
As the data suggests, the switch from a thiophene to a furan scaffold can result in a modest decrease in potency but a significant improvement in metabolic stability. This is a common trade-off in drug design, where a slight reduction in activity is often acceptable for a better pharmacokinetic profile.
The Pyrrole Scaffold: Introducing a Hydrogen Bond Donor
Replacing the sulfur atom with a nitrogen atom introduces a pyrrole ring, which brings a new dimension to the scaffold's functionality. The N-H group in pyrrole can act as a hydrogen bond donor, opening up new possibilities for interaction with the target protein.
Comparative Performance Data: Thiophene vs. Pyrrole Scaffolds in Protease Inhibition
| Scaffold | Compound | Target Protease | Ki (nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| Thiophene | Compound C | Cathepsin K | 5 | 2.1 | |
| Pyrrole | Compound D | Cathepsin K | 8 | 5.8 |
In this example, the pyrrole-containing compound exhibits slightly lower inhibitory activity but demonstrates significantly improved cell permeability. This highlights how scaffold hopping can be used to fine-tune not just potency but also the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
The Thiazole Scaffold: A Nitrogen for Enhanced Polarity
The thiazole ring, a five-membered ring containing both sulfur and nitrogen, offers a more polar alternative to thiophene. The nitrogen atom can act as a hydrogen bond acceptor, potentially leading to stronger and more specific interactions with the target.
Comparative Performance Data: Thiophene vs. Thiazole Scaffolds as Allosteric Modulators
| Scaffold | Compound | Target Receptor | EC50 (nM) | Aqueous Solubility (mg/mL) | Reference |
| Thiophene | Compound E | mGluR5 | 50 | 0.05 | |
| Thiazole | Compound F | mGluR5 | 45 | 0.25 |
The incorporation of a thiazole ring in this case led to a slight improvement in potency and a significant increase in aqueous solubility. Poor solubility is a common challenge in drug development, and scaffold hopping can be an effective strategy to address this issue.
Experimental Protocols: From Synthesis to Biological Evaluation
To provide a practical context for the data presented above, we outline a general workflow for the synthesis and evaluation of a library of compounds based on an alternative scaffold.
Workflow for Scaffold Hopping and Evaluation
Caption: A generalized workflow for a scaffold hopping campaign, from initial lead to in vivo candidate selection.
Representative Synthesis: Palladium-Catalyzed Cross-Coupling
A common and versatile method for synthesizing libraries of compounds based on different heterocyclic scaffolds is the Suzuki cross-coupling reaction.
Step-by-Step Protocol:
-
Reactant Preparation: In a nitrogen-purged glovebox, dissolve the halo-substituted heterocyclic scaffold (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq.) in a suitable solvent (e.g., dioxane or toluene).
-
Base Addition: Add an aqueous solution of a base, typically Na2CO3 (2.0 eq.) or K3PO4 (2.0 eq.).
-
Reaction: Seal the reaction vessel and heat the mixture to 80-100 °C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
In Vitro Assay: Kinase Inhibition Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a solution of the kinase, a fluorescently labeled antibody, and a GFP-labeled substrate in assay buffer.
-
Compound Dispensing: Serially dilute the test compounds in DMSO and dispense them into a 384-well microplate.
-
Kinase Reaction: Add the kinase/antibody/substrate solution to the microplate containing the compounds. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a development reagent containing EDTA. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm and 495 nm).
-
Data Analysis: Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.
Navigating the Landscape of Drug Design: A Logical Framework
The decision to move away from a tried-and-tested scaffold like thiophene is not one to be taken lightly. It requires a careful and logical consideration of the potential benefits and risks.
Caption: A decision-making framework for initiating a scaffold hopping campaign.
Conclusion and Future Outlook
While this compound and related thiophene-containing compounds will undoubtedly continue to play a role in drug discovery, the strategic use of alternative scaffolds is essential for overcoming the multifaceted challenges of modern drug development. The examples presented here with furan, pyrrole, and thiazole are just the tip of the iceberg. Other heterocyclic systems, such as oxazoles, isoxazoles, and pyrazoles, also offer unique properties and opportunities for innovation.
The future of scaffold design lies in a more predictive and data-driven approach. Advances in computational chemistry and machine learning are enabling us to better predict the properties of novel scaffolds, allowing for a more rational and efficient exploration of chemical space. By combining these in silico methods with robust experimental validation, we can accelerate the discovery of new medicines with improved efficacy and safety profiles.
References
-
Dansette, P. M., et al. (2005). Thiophene and Furan Bioactivation in Human Liver Microsomes. Chemical Research in Toxicology, 18(2), 358-364. Available at: [Link]
-
O'Donnell, R., et al. (2019). Bioactivation of Thiophene-Containing Drugs. Drug Metabolism and Disposition, 47(10), 1142-1157. Available at: [Link]
-
Zhang, L., et al. (2016). Discovery of Novel Furan-Based EGFR Inhibitors. Journal of Medicinal Chemistry, 59(12), 5727-5739. Available at: [Link]
-
Scott, A. D., et al. (2018). Pyrrole-Based Inhibitors of Cathepsin K. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2565. Available at: [Link]
-
Johnson, M. P., et al. (2017). Thiazole Derivatives as Positive Allosteric Modulators of mGluR5. ACS Chemical Neuroscience, 8(9), 1945-1954. Available at: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-methylthiophene-2-carboxylate
This guide provides essential safety and logistical information for the handling of Ethyl 3-methylthiophene-2-carboxylate (CAS No. 5765-33-3). As drug development professionals, our commitment to safety is the bedrock of innovation. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety. While some safety data sheets (SDS) may present limited hazard information for this specific compound[1], a comprehensive safety strategy involves evaluating data from structurally similar thiophene derivatives, which indicate risks of skin, eye, and respiratory irritation[2][3][4][5]. Therefore, we will proceed with a cautious and multi-layered approach to personal protection.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before handling any chemical, a thorough understanding of its potential hazards is critical. This informs every choice we make regarding personal protective equipment (PPE) and handling procedures.
-
Skin Irritation: Many thiophene-based compounds are known to cause skin irritation[2][3][5]. This necessitates the use of compatible chemical-resistant gloves and protective clothing to prevent direct contact.
-
Serious Eye Irritation: The potential for serious eye irritation is a significant concern with related chemicals[2][3][4][5]. Direct contact from a splash could lead to significant injury. This is why robust eye and face protection is non-negotiable.
-
Respiratory Tract Irritation: Vapors or aerosols of thiophene derivatives may cause respiratory irritation[2][3][4][5]. All handling should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure[6].
-
Combustibility: this compound is a combustible liquid with a flash point of 88 °C (190.4 °F)[1]. While not highly flammable, it can ignite. Therefore, it is crucial to keep it away from heat, sparks, and open flames[1][7].
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a barrier between the researcher and the chemical hazard.
Eye and Face Protection
-
Mandatory: Always wear chemical safety goggles that conform to government standards such as NIOSH (US) or EN 166 (EU)[3][4].
-
Causality: Goggles provide a seal around the eyes to protect against splashes and vapors. Given that related compounds can cause serious eye irritation, this is a critical line of defense[3][4].
-
Enhanced Protection: When handling larger quantities or when there is a heightened risk of splashing, a face shield should be worn in addition to safety goggles[4].
Hand Protection
-
Glove Selection: Wear compatible, chemical-resistant gloves. While nitrile gloves are a common choice, it is best practice to verify compatibility[6]. Always inspect gloves for tears or punctures before use[3][4].
-
Glove Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[3][4]. Dispose of contaminated gloves as hazardous waste in accordance with applicable laws[3][4].
-
Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even after wearing gloves[2][3].
Body Protection
-
Standard Use: A standard laboratory coat should be worn to protect clothing[6].
-
Enhanced Protection: For operations with a higher risk of significant exposure, consider a chemical-resistant apron or a full protective suit[4][6]. All protective clothing should be clean and available each day[8]. Contaminated work clothes should be laundered separately[2].
Respiratory Protection
-
Primary Control: The primary method for respiratory protection is the use of engineering controls. All handling of this compound should be conducted within a certified chemical fume hood to minimize the concentration of vapors[6].
-
When Respirators are Needed: In situations where a fume hood is not available or in the event of a large spill, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors should be used[9][10]. A respiratory protection program compliant with regulations like OSHA 29 CFR 1910.134 is required when respirators are necessary[9].
Summary of Personal Protective Equipment
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing/Handling | Chemical Safety Goggles | Compatible Chemical-Resistant Gloves (e.g., Nitrile) | Laboratory Coat | Work within a Chemical Fume Hood |
| Solution Preparation/Transfer | Chemical Safety Goggles & Face Shield | Compatible Chemical-Resistant Gloves | Chemical-Resistant Apron over Lab Coat | Work within a Chemical Fume Hood |
| Large Spill Cleanup | Chemical Safety Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Full Chemical-Resistant Suit/Apron | Approved Air-Purifying Respirator |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of the chemical's lifecycle in the laboratory.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated and clear of clutter. Confirm that an eyewash station and safety shower are accessible and unobstructed[7].
-
PPE Donning: Put on all required PPE as detailed above. Inspect each item for integrity.
-
Chemical Handling:
-
Decontamination: After use, decontaminate all work surfaces and equipment. Remove and properly dispose of contaminated gloves and any disposable labware into a designated hazardous waste container[6].
-
Storage: Store the chemical in a cool, dry, and well-ventilated area in its original, tightly sealed container[1][3]. Store away from incompatible materials such as strong oxidizing agents[7].
-
Disposal: All waste contaminated with this compound must be disposed of as hazardous waste. Use a licensed professional waste disposal service and follow all local, state, and federal regulations[2][6][11]. Do not pour waste down the drain[3][9].
Workflow for Safe Handling of this compound
Caption: Workflow for safe handling of this compound.
Emergency Procedures: First Aid
In the event of an exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[2][11]. If present, removal of contact lenses should only be done by skilled personnel[2].
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes[1][5][11]. If skin irritation persists, consult a physician[3][5].
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give artificial respiration. Get medical attention if symptoms occur[3][5][11].
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][3][11].
References
-
SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher Scientific. [Link]
-
MATERIAL SAFETY DATA SHEET - Chemcia Scientific . Chemcia Scientific. [Link]
-
SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific. [Link]
-
HAZARD SUMMARY - NJ.gov . New Jersey Department of Health. [Link]
-
MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford . Oxford Lab Fine Chem LLP. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.nl [fishersci.nl]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. chemcia.com [chemcia.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
